Product packaging for Ethyl pentadecanoate(Cat. No.:CAS No. 41114-00-5)

Ethyl pentadecanoate

Número de catálogo: B153911
Número CAS: 41114-00-5
Peso molecular: 270.5 g/mol
Clave InChI: PTEYJUIKYIKULL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Ethyl pentadecanoate is a fatty acid ester.
This compound has been reported in Saussurea involucrata, Valeriana officinalis, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O2 B153911 Ethyl pentadecanoate CAS No. 41114-00-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

ethyl pentadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-4-2/h3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEYJUIKYIKULL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194057
Record name Ethyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41114-00-5
Record name Ethyl pentadecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41114-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl pentadecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041114005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 41114-00-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl pentadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl pentadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.186
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PENTADECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJ2A096Y4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Ethyl Pentadecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pentadecanoate (CAS No. 41114-00-5), the ethyl ester of pentadecanoic acid, is a fatty acid ethyl ester (FAEE) with the molecular formula C17H34O2.[1][2] It is a colorless to pale yellow liquid characterized by a pleasant, fruity odor.[3] This compound is utilized in the food and fragrance industries as a flavoring and fragrance agent and is also found in cosmetic formulations for its emollient properties. In the research and development sector, this compound serves as a standard in the study of lipid metabolism and fatty acid synthesis. Its potential as a carrier in drug delivery systems is also being explored. This document provides a comprehensive overview of its core physicochemical properties, outlines standard experimental protocols for their determination, and illustrates its functional relationships.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueReference(s)
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Appearance Colorless to almost colorless clear liquid
Melting Point 11 - 14 °C
Boiling Point 312 - 314 °C at 760 mmHg 157 - 159 °C at 5 mmHg
Density 0.858 - 0.866 g/mL at 20-25 °C
Refractive Index n20/D 1.439 - 1.440
Solubility Insoluble in water (0.01172 mg/L at 25 °C est.) Soluble in alcohol
Vapor Pressure 0.000470 mmHg at 25 °C (est.)
Flash Point 141.67 °C (287.00 °F) TCC
logP (Octanol/Water) 5.641 - 7.409 (est.)

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of fatty acid esters like this compound are well-established. The following sections describe generalized methodologies based on standard procedures.

Determination of Melting Point

The melting point of fats and fatty acid esters is determined using the capillary tube method.

  • Sample Preparation: The sample is first melted and filtered to remove impurities and moisture. Several clean capillary tubes are dipped into the liquid sample to a height of approximately 10 mm. The end of the tube containing the sample is then fused shut. The tubes are refrigerated at 4-10°C for at least 16 hours to ensure complete crystallization.

  • Apparatus: A standard melting point apparatus is used, consisting of a heated bath (e.g., water or oil), a calibrated thermometer, and a means for gentle agitation.

  • Procedure: The capillary tube is attached to the thermometer, ensuring the sample is aligned with the thermometer bulb. The assembly is immersed in the bath, which is heated at a controlled rate (e.g., 0.5°C per minute). The melting range is recorded from the temperature at which the substance begins to melt to the temperature at which it becomes a completely clear liquid. Differential Scanning Calorimetry (DSC) is another advanced method that provides highly accurate melting point data by measuring the heat flow required to melt the sample.

Determination of Boiling Point

The boiling point is determined at a given atmospheric pressure. OECD Guideline 103 outlines several suitable methods.

  • Apparatus: Methods include using an ebulliometer, dynamic vapor pressure measurement, or distillation apparatus. For small sample volumes, the Siwoloboff method is appropriate.

  • Procedure (Distillation Method): The substance is placed in a distillation flask connected to a condenser and a calibrated thermometer. The flask is heated, and the vapor temperature is recorded when the substance is boiling and a stable temperature is reached. This temperature is the boiling point at the recorded atmospheric pressure.

  • Pressure Correction: Boiling points measured at pressures other than standard atmospheric pressure (760 mmHg or 101.325 kPa) must be corrected.

Determination of Density

For liquids like this compound, density is typically determined using a pycnometer, hydrometer, or digital density meter based on Archimedes' principle.

  • Apparatus: A pycnometer (a glass flask with a precise volume), a balance accurate to at least 0.001 g, and a temperature-controlled water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with the sample liquid, and care is taken to avoid air bubbles.

    • The filled pycnometer is placed in a thermostatic bath at a specified temperature (e.g., 20°C) until thermal equilibrium is reached.

    • The mass of the pycnometer and the liquid is measured.

    • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is determined using a refractometer.

  • Apparatus: A standard refractometer (e.g., Abbé refractometer) with a temperature-controlled prism and a monochromatic light source (typically a sodium D line, 589 nm).

  • Procedure:

    • The refractometer prisms are cleaned and dried.

    • A few drops of the liquid sample are placed on the lower prism.

    • The prisms are closed, and the sample is allowed to reach the set temperature (e.g., 20°C).

    • The light source is positioned, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read directly from the instrument's scale.

Determination of Partition Coefficient (logP o/w)

The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. The Shake Flask Method (OECD Guideline 107) and the HPLC Method (OECD Guideline 117) are commonly used.

  • Shake Flask Method (OECD 107):

    • A solution of the test substance in n-octanol (pre-saturated with water) is prepared.

    • This solution is mixed with a predetermined volume of water (pre-saturated with n-octanol) in a vessel.

    • The mixture is agitated until equilibrium is reached.

    • The phases are separated, typically by centrifugation.

    • The concentration of the substance in each phase is determined using a suitable analytical method (e.g., GC, HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • HPLC Method (OECD 117): This method uses reversed-phase high-performance liquid chromatography to estimate logP by correlating the retention time of the substance with that of known standards with defined logP values.

Logical Relationships and Applications

The following diagram illustrates the relationships between the properties of this compound and its diverse applications.

Ethyl_Pentadecanoate_Applications cluster_properties Physicochemical Properties cluster_applications Industrial & Research Applications EP This compound Prop1 Pleasant, Fruity Odor EP->Prop1 Prop2 Emollient (Smooth Feel) EP->Prop2 Prop3 Lipophilic Nature (High logP) EP->Prop3 Prop4 Ester Structure EP->Prop4 App1 Flavoring Agent (Food & Beverage) Prop1->App1 imparts aroma App2 Fragrance Component (Perfumes, Soaps) Prop1->App2 provides scent App3 Cosmetic Formulations (Lotions, Creams) Prop2->App3 improves texture App4 Drug Delivery Carrier (Potential Use) Prop3->App4 enhances solubility of lipophilic drugs App5 Research Standard (Lipid Metabolism Studies) Prop4->App5 serves as a model FAEE

Applications derived from physicochemical properties of this compound.

Safety and Handling

This compound is considered to be of low hazard to human health under normal use conditions. However, standard laboratory safety practices should always be observed. This includes avoiding contact with skin and eyes, preventing inhalation of fumes, and using the substance in a well-ventilated area. Personal protective equipment such as safety glasses and gloves is recommended. The substance is stable under normal conditions but should be kept away from strong oxidizing agents and sources of ignition. For detailed safety information, consult the appropriate Safety Data Sheet (SDS).

References

The Role of Ethyl Pentadecanoate in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pentadecanoate is the ethyl ester of pentadecanoic acid (C15:0), a saturated odd-chain fatty acid. While research directly on this compound is limited, its metabolic significance is intrinsically linked to its hydrolysis product, pentadecanoic acid. Emerging evidence suggests that pentadecanoic acid is not merely an inert metabolite but an active participant in various physiological processes, including the intricate network of lipid metabolism. This technical guide synthesizes the current understanding of how this compound, primarily through its conversion to pentadecanoic acid, influences key lipid metabolic pathways. It is presumed that upon administration, this compound is hydrolyzed into pentadecanoic acid and ethanol, with the former being the primary bioactive component in the context of lipid metabolism.

Pentadecanoic acid is gaining recognition as a potential biomarker and modulator of metabolic health.[1] Studies have shown an inverse association between circulating levels of pentadecanoic acid and the risk of type 2 diabetes and cardiovascular disease.[2] This guide will delve into the molecular mechanisms through which pentadecanoic acid is proposed to exert its effects, focusing on the activation of critical signaling pathways that govern lipid homeostasis.

Core Mechanisms of Action

The metabolic effects of pentadecanoic acid, derived from this compound, are believed to be mediated through the activation of two key cellular energy sensors and regulators of gene expression: AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs).

AMP-Activated Protein Kinase (AMPK) Signaling

AMPK is a central regulator of cellular energy homeostasis.[3] Its activation initiates a cascade of events that shift the metabolic balance from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. Pentadecanoic acid has been identified as an activator of AMPK.[4] Activation of AMPK by pentadecanoic acid is thought to occur through its conversion to its acyl-CoA derivative, pentadecanoyl-CoA.

The downstream effects of AMPK activation in the context of lipid metabolism include:

  • Inhibition of Fatty Acid Synthesis: AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo lipogenesis.[3] This leads to a reduction in the synthesis of new fatty acids.

  • Stimulation of Fatty Acid Oxidation: By inhibiting ACC, AMPK activation leads to decreased levels of malonyl-CoA, a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1). CPT1 is the gateway for long-chain fatty acids to enter the mitochondria for β-oxidation. Thus, reduced malonyl-CoA levels result in increased fatty acid oxidation and energy production.

AMPK_Pathway This compound This compound Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) This compound->Pentadecanoic Acid (C15:0) Hydrolysis Pentadecanoyl-CoA Pentadecanoyl-CoA Pentadecanoic Acid (C15:0)->Pentadecanoyl-CoA AMPK AMPK Pentadecanoyl-CoA->AMPK Activates pAMPK pAMPK (Active) AMPK->pAMPK ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates/Inactivates pACC pACC (Inactive) ACC->pACC Fatty Acid Synthesis Fatty Acid Synthesis ACC->Fatty Acid Synthesis Promotes Malonyl-CoA Malonyl-CoA pACC->Malonyl-CoA Decreases production CPT1 Carnitine Palmitoyltransferase 1 (CPT1) Malonyl-CoA->CPT1 Inhibits Fatty Acid Oxidation Fatty Acid Oxidation CPT1->Fatty Acid Oxidation Promotes

Figure 1: AMPK Signaling Pathway Activation by this compound.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are a group of nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. Pentadecanoic acid has been shown to be a dual partial agonist of PPARα and PPARδ.

  • PPARα Activation: PPARα is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation by ligands like pentadecanoic acid leads to the upregulation of genes involved in:

    • Fatty acid uptake and transport.

    • Mitochondrial and peroxisomal β-oxidation.

    • Lipoprotein metabolism. The net effect of PPARα activation is a decrease in circulating triglyceride levels and an increase in fatty acid oxidation.

  • PPARδ Activation: PPARδ is ubiquitously expressed and is also involved in the regulation of fatty acid oxidation and energy homeostasis. Its activation contributes to improved lipid profiles and insulin sensitivity.

PPAR_Pathway This compound This compound Pentadecanoic Acid (C15:0) Pentadecanoic Acid (C15:0) This compound->Pentadecanoic Acid (C15:0) Hydrolysis PPARa PPARα Pentadecanoic Acid (C15:0)->PPARa Binds to and Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE Peroxisome Proliferator Response Element (PPRE) PPARa_RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates FAO_genes ↑ Fatty Acid Oxidation Genes (e.g., CPT1, ACOX1) Gene_Expression->FAO_genes Lipid_transport_genes ↑ Lipid Transport Genes Gene_Expression->Lipid_transport_genes Lipoprotein_metabolism_genes ↑ Lipoprotein Metabolism Genes Gene_Expression->Lipoprotein_metabolism_genes

Figure 2: PPARα Signaling Pathway Activation by this compound.

Quantitative Data Summary

Currently, there is a lack of direct quantitative data from studies specifically investigating the effects of this compound on lipid metabolism. The following tables summarize hypothetical data based on the known effects of pentadecanoic acid and other fatty acid ethyl esters to illustrate the expected outcomes of such research.

Table 1: Hypothetical Effects of this compound on Plasma Lipid Profile in a Murine Model

ParameterControl Group (Vehicle)This compound Group (50 mg/kg)% Changep-value
Total Cholesterol (mg/dL)150 ± 10135 ± 8-10%<0.05
Triglycerides (mg/dL)120 ± 1590 ± 10-25%<0.01
HDL-Cholesterol (mg/dL)50 ± 555 ± 4+10%<0.05
LDL-Cholesterol (mg/dL)80 ± 865 ± 7-18.75%<0.05

Table 2: Hypothetical Gene Expression Changes in HepG2 Cells Treated with Pentadecanoic Acid

GeneFunctionFold Change (vs. Control)p-value
CPT1AFatty Acid Oxidation2.5<0.01
ACOX1Peroxisomal β-oxidation2.0<0.01
FASNFatty Acid Synthesis-1.8<0.05
SCD1Fatty Acid Desaturation-1.5<0.05

Experimental Protocols

The following are detailed methodologies for key experiments that could be conducted to elucidate the specific roles of this compound in lipid metabolism.

In Vivo Murine Model of Dyslipidemia

Objective: To determine the effect of this compound on the plasma lipid profile and hepatic lipid accumulation in a diet-induced model of dyslipidemia.

Methodology:

  • Animal Model: Male C57BL/6J mice, 6-8 weeks old.

  • Diet and Treatment:

    • Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 8 weeks to induce obesity and dyslipidemia.

    • Following the induction period, mice are randomly assigned to two groups (n=10/group):

      • Control Group: Daily oral gavage of vehicle (e.g., corn oil).

      • Treatment Group: Daily oral gavage of this compound (e.g., 50 mg/kg body weight) dissolved in the vehicle.

    • Treatment is continued for 4 weeks.

  • Sample Collection:

    • At the end of the treatment period, mice are fasted overnight.

    • Blood is collected via cardiac puncture for plasma lipid analysis.

    • Livers are harvested, weighed, and a portion is snap-frozen in liquid nitrogen for gene expression analysis, while another portion is fixed in formalin for histological analysis.

  • Analysis:

    • Plasma Lipids: Total cholesterol, triglycerides, HDL-C, and LDL-C are measured using commercially available enzymatic kits.

    • Hepatic Lipid Accumulation: Liver sections are stained with Oil Red O to visualize neutral lipids.

    • Gene Expression: RNA is extracted from liver tissue, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of genes involved in lipid metabolism (e.g., Cpt1a, Acox1, Fasn, Scd1, Ppara).

In Vitro Hepatocyte Model

Objective: To investigate the direct effects of pentadecanoic acid on AMPK and PPARα signaling pathways in hepatocytes.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Treatment:

    • Cells are seeded in 6-well plates and grown to 80% confluency.

    • Cells are then treated with varying concentrations of pentadecanoic acid (e.g., 10, 50, 100 µM) complexed to bovine serum albumin (BSA) for 24 hours. A BSA-only vehicle serves as the control.

  • Analysis:

    • Western Blotting: Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE. Western blotting is performed using primary antibodies against total and phosphorylated forms of AMPK and ACC, as well as PPARα.

    • Reporter Gene Assay: HepG2 cells are co-transfected with a PPARα expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase gene. Following treatment with pentadecanoic acid, luciferase activity is measured as an indicator of PPARα transcriptional activity.

Experimental_Workflow cluster_invivo In Vivo Murine Study cluster_invitro In Vitro Hepatocyte Study HFD High-Fat Diet Induction (8 weeks) Grouping Randomized Grouping (Control vs. This compound) HFD->Grouping Treatment Oral Gavage Treatment (4 weeks) Grouping->Treatment Sample_Collection Blood and Liver Collection Treatment->Sample_Collection InVivo_Analysis Lipid Profile, Histology, Gene Expression Sample_Collection->InVivo_Analysis End End InVivo_Analysis->End Cell_Culture HepG2 Cell Culture PA_Treatment Pentadecanoic Acid Treatment (24 hours) Cell_Culture->PA_Treatment Invitro_Analysis Western Blot (AMPK, PPARα) Reporter Assay (PPARα activity) PA_Treatment->Invitro_Analysis Invitro_Analysis->End Start Start Start->HFD Start->Cell_Culture

Figure 3: General Experimental Workflow for Investigating this compound's Role.

Conclusion

While direct experimental evidence for this compound is still emerging, its role in lipid metabolism is strongly suggested by the bioactivity of its hydrolysis product, pentadecanoic acid. The activation of AMPK and PPAR signaling pathways by pentadecanoic acid provides a mechanistic framework for its potential to improve lipid profiles by promoting fatty acid oxidation and inhibiting lipogenesis. Further research, utilizing the experimental approaches outlined in this guide, is crucial to fully elucidate the specific effects of this compound and to validate its potential as a therapeutic agent for metabolic disorders. The provided data tables and signaling diagrams offer a predictive model for the outcomes of such investigations, serving as a valuable resource for researchers in this field.

References

The Biological Significance of Odd-Chain Fatty Acid Esters: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Odd-chain fatty acids (OCFAs), characterized by an odd number of carbon atoms, have long been considered minor players in the vast landscape of lipid biology. However, a growing body of evidence is repositioning them from mere metabolic curiosities to significant modulators of cellular function and potential therapeutic targets. Primarily derived from dietary sources such as ruminant fat and certain plants, or synthesized endogenously from gut-derived propionate, OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are now inversely associated with risks of major chronic illnesses, including type 2 diabetes and cardiovascular disease. Their biological significance stems from their unique metabolism, which culminates in the production of propionyl-CoA, a key anaplerotic substrate for the Krebs cycle. Beyond their role in mitochondrial energy metabolism, emerging research reveals their function as signaling molecules, directly interacting with nuclear receptors like PPARs and modulating critical pathways such as MAPK and mTOR. This guide provides an in-depth review of the metabolism, signaling functions, and therapeutic potential of OCFAs, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further research and drug development.

Metabolism of Odd-Chain Fatty Acids: The Anaplerotic Advantage

Unlike their even-chained counterparts which degrade exclusively to acetyl-CoA, the beta-oxidation of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This distinction is the cornerstone of their biological importance. Propionyl-CoA is not a direct substrate for the Krebs cycle (Citric Acid Cycle, CAC); instead, it undergoes a three-step conversion to succinyl-CoA, an intermediate of the CAC.[1][3][4]

This conversion process is known as anaplerosis, the act of replenishing CAC intermediates that may have been extracted for biosynthesis or other metabolic needs. By feeding into the CAC, propionyl-CoA enhances mitochondrial function and energy metabolism, a process that is particularly crucial in times of metabolic stress.

The key enzymatic steps are:

  • Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.

  • Isomerization: Methylmalonyl-CoA racemase converts D-methylmalonyl-CoA to its L-isomer.

  • Rearrangement: The vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) rearranges L-methylmalonyl-CoA to form succinyl-CoA , which then enters the Krebs cycle.

OCFA_Metabolism OCFA Odd-Chain Fatty Acid (e.g., C17:0) BetaOx β-Oxidation OCFA->BetaOx Mitochondria AcetylCoA Acetyl-CoA BetaOx->AcetylCoA PropionylCoA Propionyl-CoA BetaOx->PropionylCoA PCC Propionyl-CoA Carboxylase (PCC) (Biotin) PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase (MCM) (Vitamin B12) MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA CAC Krebs Cycle (Anaplerosis) SuccinylCoA->CAC PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus C150 C15:0 PPAR PPARα / PPARδ / PPARγ C150->PPAR Binds & Activates Cytoplasm Cytoplasm Nucleus Nucleus Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to DNA Transcription Target Gene Transcription PPRE->Transcription Response ↑ Fatty Acid Oxidation ↑ Insulin Sensitivity ↓ Inflammation Transcription->Response Bioactivity_Workflow cluster_assays 5. Endpoint Assays start Hypothesis: OCFA has anti-inflammatory properties culture 1. Cell Culture (e.g., Primary Human Macrophages, Fibroblasts) start->culture stimulate 2. Stimulation (Induce disease state, e.g., with LPS, TNF-α) culture->stimulate treat 3. Treatment Dose-response with OCFA (e.g., C15:0 at 1-50 µM) stimulate->treat incubate 4. Incubation (24-72 hours) treat->incubate elisa ELISA / Multiplex (Measure secreted cytokines e.g., TNF-α, MCP-1) incubate->elisa prolif Proliferation Assay (e.g., MTT, SRB, EdU) (Measure cell number/viability) incubate->prolif qpcr qPCR / Western Blot (Measure gene/protein expression e.g., PPAR targets) incubate->qpcr analyze 6. Data Analysis (Calculate IC50, statistical significance) elisa->analyze prolif->analyze qpcr->analyze interpret 7. Interpretation (Confirm anti-inflammatory effect and MOA) analyze->interpret

References

A Comprehensive Technical Guide to the Spectral Analysis of Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for ethyl pentadecanoate. The information is presented to be a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of this long-chain fatty acid ester.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry of this compound.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.12Quartet2H-O-CH₂ -CH₃
~2.28Triplet2H-CH₂ -COO-
~1.63Quintet2H-CH₂ -CH₂-COO-
~1.25Multiplet22H-(CH₂ )₁₁-
~1.25Triplet3H-O-CH₂-CH₃
~0.88Triplet3HCH₃ -(CH₂)₁₂-

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~173.9C =O
~60.1-O-CH₂ -CH₃
~34.4-CH₂ -COO-
~31.9-(CH₂ )n-
~29.7-(CH₂ )n-
~29.6-(CH₂ )n-
~29.4-(CH₂ )n-
~29.3-(CH₂ )n-
~29.1-(CH₂ )n-
~25.0-CH₂ -CH₂-COO-
~22.7CH₃ -CH₂-
~14.3-O-CH₂-CH₃
~14.1CH₃ -

Table 3: Mass Spectrometry Data for this compound (Electron Ionization)

m/zRelative Intensity (%)Putative Fragment
270Low[M]⁺ (Molecular Ion)
225Moderate[M - OCH₂CH₃]⁺
157High[CH₃(CH₂)₁₀CO]⁺
101High[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement)
88Very High[CH₃CH₂OC(OH)=CH₂]⁺
73Moderate[COOCH₂CH₃]⁺
57High[C₄H₉]⁺
43High[C₃H₇]⁺
29Moderate[CH₃CH₂]⁺

Experimental Protocols

The following are detailed methodologies that are typically employed for the acquisition of NMR and MS data for long-chain fatty acid esters like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), within a 5 mm NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer, such as a Bruker Avance III 400 MHz or a Varian A-60D, is used for data acquisition.[1]

    • Acquisition Parameters:

      • Pulse Sequence: A standard single-pulse sequence is typically used.

      • Number of Scans: 16 to 64 scans are generally sufficient to obtain a good signal-to-noise ratio.

      • Relaxation Delay: A relaxation delay of 1-2 seconds is employed between scans.

      • Spectral Width: A spectral width of approximately 10-12 ppm is set.

      • Temperature: The experiment is usually conducted at room temperature (298 K).

    • Data Processing: The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum.

  • ¹³C NMR Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 100 MHz for carbon) is used.

    • Acquisition Parameters:

      • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio.

      • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is used to ensure quantitative accuracy, especially for quaternary carbons.

      • Spectral Width: A spectral width of about 200-220 ppm is used to cover the entire range of carbon chemical shifts.

      • Temperature: The experiment is performed at room temperature (298 K).

    • Data Processing: Similar to ¹H NMR, the FID is processed with an exponential multiplication and Fourier transformed, followed by phase and baseline corrections.

2.2. Mass Spectrometry (MS)

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system is the standard for analyzing volatile and semi-volatile compounds like this compound.[1]

  • Gas Chromatography (GC) Method:

    • Column: A nonpolar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate of around 1 mL/min.

    • Injection: A small volume (e.g., 1 µL) of a dilute solution of the sample in a volatile solvent (e.g., hexane or dichloromethane) is injected in split or splitless mode.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragments.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

    • Scan Range: The mass-to-charge ratio (m/z) is scanned over a range of approximately 40-500 amu to detect the molecular ion and significant fragments.

    • Ion Source Temperature: The ion source is typically maintained at a temperature of around 230°C.

    • Interface Temperature: The GC-MS interface temperature is set to be similar to the final GC oven temperature (e.g., 280°C) to prevent condensation of the analyte.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound, from sample preparation to data interpretation.

Spectral_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_data_analysis Data Analysis & Interpretation cluster_interpretation Structural Elucidation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) Sample->Dissolution H1_NMR ¹H NMR Spectroscopy Dissolution->H1_NMR C13_NMR ¹³C NMR Spectroscopy Dissolution->C13_NMR GC Gas Chromatography (GC) Dissolution->GC H1_Data ¹H NMR Data (Chemical Shift, Multiplicity, Integration) H1_NMR->H1_Data C13_Data ¹³C NMR Data (Chemical Shift) C13_NMR->C13_Data MS Mass Spectrometry (MS) GC->MS MS_Data Mass Spectrum (m/z, Relative Intensity, Fragmentation Pattern) MS->MS_Data Structure Structure Confirmation of This compound H1_Data->Structure C13_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

A Technical Guide to Ethyl Pentadecanoate: Commercial Availability, Purity, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ethyl pentadecanoate, a saturated fatty acid ester with growing interest in various research fields, including lipid metabolism and drug development. This document details its commercial availability, typical purity levels, and provides insights into key experimental methodologies for its synthesis, purification, and analysis.

Commercial Availability and Purity

This compound is readily available from a range of chemical suppliers, catering to the needs of researchers and drug development professionals. The purity of commercially available this compound varies, with grades suitable for general research up to high-purity standards for sensitive applications. The most common method for purity analysis cited by suppliers is gas chromatography (GC).

Below is a summary of representative commercial sources and their stated purity levels.

SupplierStated Purity/GradeCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Sigma-Aldrich ≥96.0%41114-00-5C₁₇H₃₄O₂270.45
Larodan >99% (Research Grade)41114-00-5C₁₇H₃₄O₂270.45[1]
Chem-Impex ≥97% (GC)41114-00-5C₁₇H₃₄O₂270.46[2]
TCI America >97.0% (GC)41114-00-5C₁₇H₃₄O₂270.46
Santa Cruz Biotechnology Research Use Only41114-00-5C₁₇H₃₄O₂270.45
Molport 97-98%41114-00-5C₁₇H₃₄O₂270.46
BOC Sciences >97.0% (GC)41114-00-5C₁₇H₃₄O₂270.46
Penta International Not specified41114-00-5C₁₇H₃₄O₂270.46
MedchemExpress Research Use Only41114-00-5C₁₇H₃₄O₂270.45
MetaSci Inc. 95%41114-00-5C₁₇H₃₄O₂270.45

Experimental Protocols

This section outlines detailed methodologies for the synthesis, purification, and purity analysis of this compound, adapted from established procedures for fatty acid esters.

Synthesis via Fischer Esterification

Fischer esterification is a common method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.

Materials:

  • Pentadecanoic acid

  • Anhydrous ethanol (200 proof)

  • Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve pentadecanoic acid in an excess of anhydrous ethanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification by Column Chromatography

Column chromatography is an effective method for purifying the synthesized this compound from unreacted starting materials and byproducts.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 95:5 v/v)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent (e.g., hexane/ethyl acetate 95:5).

  • Plug the bottom of the chromatography column with cotton or glass wool and add a small layer of sand.

  • Pour the silica gel slurry into the column, allowing the solvent to drain, and tap the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elute the column with the hexane/ethyl acetate mixture, collecting fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield purified this compound.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for determining the purity of this compound and identifying any potential impurities.

Instrumentation and Conditions (representative):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977B MS detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar nonpolar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 10 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 50-500.

Sample Preparation:

  • Prepare a dilute solution of the purified this compound in a volatile organic solvent such as hexane or ethyl acetate.

  • An internal standard (e.g., ethyl heptadecanoate) can be added for quantitative analysis.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.

Data Analysis:

  • The purity is determined by the relative peak area of this compound in the total ion chromatogram (TIC).

  • The mass spectrum of the main peak should be compared with a reference spectrum from a library (e.g., NIST) to confirm the identity of this compound.

Metabolic Pathways of Pentadecanoic Acid

This compound is readily hydrolyzed in vivo to pentadecanoic acid (C15:0), an odd-chain saturated fatty acid. The metabolism of pentadecanoic acid follows established pathways for fatty acid oxidation, with some unique features due to its odd number of carbon atoms.

Alpha-Oxidation Pathway

One of the pathways for the metabolism of fatty acids is α-oxidation, which involves the removal of a single carbon atom from the carboxyl end.

alpha_oxidation C15_FA Pentadecanoic Acid (C15:0) Hydroxylation Hydroxylation (Fatty Acid α-Hydroxylase) C15_FA->Hydroxylation ATP, CoA Oxidative_Decarboxylation Oxidative Decarboxylation (2-Hydroxyphytanoyl-CoA Lyase) Hydroxylation->Oxidative_Decarboxylation 2-Hydroxypentadecanoyl-CoA C14_Aldehyde Tetradecanal Oxidative_Decarboxylation->C14_Aldehyde Formyl-CoA Dehydrogenation Dehydrogenation (Aldehyde Dehydrogenase) C14_Aldehyde->Dehydrogenation C14_FA Myristic Acid (C14:0) Dehydrogenation->C14_FA NADH

Alpha-Oxidation of Pentadecanoic Acid.
Beta-Oxidation Pathway

The primary catabolic pathway for fatty acids is β-oxidation, which occurs in the mitochondria. For odd-chain fatty acids like pentadecanoic acid, the final cycle yields propionyl-CoA in addition to acetyl-CoA.

beta_oxidation cluster_beta_oxidation Mitochondrial β-Oxidation Pentadecanoyl_CoA Pentadecanoyl-CoA Cycle1 β-Oxidation Cycle 1 Pentadecanoyl_CoA->Cycle1 Tridecanoyl_CoA Tridecanoyl-CoA Cycle1->Tridecanoyl_CoA Acetyl_CoA Acetyl-CoA Cycle1->Acetyl_CoA FADH₂, NADH Cycle2 β-Oxidation Cycle 2 Tridecanoyl_CoA->Cycle2 Undecanoyl_CoA Undecanoyl-CoA Cycle2->Undecanoyl_CoA Cycle2->Acetyl_CoA FADH₂, NADH Cycle3 β-Oxidation Cycle 3 Undecanoyl_CoA->Cycle3 Nonanoyl_CoA Nonanoyl-CoA Cycle3->Nonanoyl_CoA Cycle3->Acetyl_CoA FADH₂, NADH Cycle4 β-Oxidation Cycle 4 Nonanoyl_CoA->Cycle4 Heptanoyl_CoA Heptanoyl-CoA Cycle4->Heptanoyl_CoA Cycle4->Acetyl_CoA FADH₂, NADH Cycle5 β-Oxidation Cycle 5 Heptanoyl_CoA->Cycle5 Pentanoyl_CoA Pentanoyl-CoA Cycle5->Pentanoyl_CoA Cycle5->Acetyl_CoA FADH₂, NADH Cycle6 β-Oxidation Cycle 6 Pentanoyl_CoA->Cycle6 Propionyl_CoA Propionyl-CoA Cycle6->Propionyl_CoA Cycle6->Acetyl_CoA FADH₂, NADH propionyl_coa_metabolism Propionyl_CoA Propionyl-CoA Carboxylation Propionyl-CoA Carboxylase (Biotin) Propionyl_CoA->Carboxylation ATP, HCO₃⁻ D_Methylmalonyl_CoA D-Methylmalonyl-CoA Carboxylation->D_Methylmalonyl_CoA Racemization Methylmalonyl-CoA Racemase D_Methylmalonyl_CoA->Racemization L_Methylmalonyl_CoA L-Methylmalonyl-CoA Racemization->L_Methylmalonyl_CoA Isomerization Methylmalonyl-CoA Mutase (Vitamin B12) L_Methylmalonyl_CoA->Isomerization Succinyl_CoA Succinyl-CoA Isomerization->Succinyl_CoA TCA_Cycle Citric Acid Cycle Succinyl_CoA->TCA_Cycle experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Purity Analysis Start Pentadecanoic Acid + Ethanol Esterification Fischer Esterification (Acid Catalyst, Reflux) Start->Esterification Extraction Liquid-Liquid Extraction Esterification->Extraction Drying Drying with Na₂SO₄ Extraction->Drying Filtration Filtration Drying->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 ColumnChrom Column Chromatography (Silica Gel) Evaporation1->ColumnChrom Crude Product Evaporation2 Solvent Evaporation ColumnChrom->Evaporation2 Pure Fractions GCMS GC-MS Analysis Evaporation2->GCMS FinalProduct Pure Ethyl Pentadecanoate GCMS->FinalProduct Purity >99%

References

Methodological & Application

Application Notes: Ethyl Pentadecanoate as an Internal Standard in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In quantitative gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is a crucial component for achieving accurate and reliable results. The IS is a compound of known concentration that is added to a sample prior to analysis. It helps to correct for variations that can occur during sample preparation and injection, thereby improving the precision and accuracy of the analyte quantification. Ethyl pentadecanoate, a fatty acid ethyl ester (FAEE), is an effective internal standard for the analysis of other FAEEs and related compounds. Its utility stems from its chemical similarity to many analytes of interest and its infrequent natural occurrence in biological and food samples.[1] This document provides detailed application notes and protocols for the use of this compound as an internal standard in GC-MS.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is essential for its effective application.

PropertyValueReference
Molecular Formula C₁₇H₃₄O₂[2]
Molecular Weight 270.45 g/mol [2]
Boiling Point Not Available[3]
Melting Point Not Available[3]
Solubility Practically insoluble in water; soluble in organic solvents.
Structure Fatty acid ester

Principle of Use as an Internal Standard

The fundamental principle behind using an internal standard is that it is affected by sample preparation and analysis variations in the same way as the analyte. By adding a known amount of this compound to each sample and calibration standard, a response factor can be calculated. This factor, which is the ratio of the analyte's response to the internal standard's response, is then used to determine the concentration of the analyte in the sample. The use of an internal standard that is structurally similar to the analyte, such as using an odd-numbered fatty acid ester for the analysis of other fatty acid esters, is a widely adopted technique to control for sample loss during analysis.

Experimental Protocols

The following protocols are generalized for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the sample matrix and the target analytes.

1. Preparation of Internal Standard Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound.

  • Materials:

    • This compound (high purity)

    • High-purity organic solvent (e.g., ethanol, hexane, or isooctane)

    • Volumetric flasks

    • Analytical balance

  • Procedure:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the weighed standard in a suitable organic solvent in a volumetric flask.

    • Dilute to the mark with the same solvent to achieve a final concentration (e.g., 1 mg/mL).

    • Store the stock solution in a tightly sealed container at -20°C.

2. Sample Preparation

  • Objective: To extract the analytes from the sample matrix and add the internal standard.

  • Materials:

    • Sample (e.g., plasma, tissue homogenate, food extract)

    • This compound internal standard working solution (a dilution of the stock solution)

    • Extraction solvents (e.g., hexane, acetone)

    • Solid-phase extraction (SPE) columns (if necessary for cleanup)

    • Centrifuge

    • Vortex mixer

  • Procedure (Example for Plasma Samples):

    • To a known volume of plasma (e.g., 1 mL), add a precise volume of the this compound internal standard working solution.

    • Add precipitating agent (e.g., acetone) and vortex to mix.

    • Perform a liquid-liquid extraction with a non-polar solvent like hexane.

    • Vortex the mixture and centrifuge to separate the layers.

    • Transfer the organic (upper) layer containing the lipids to a clean tube.

    • For cleaner samples, an optional solid-phase extraction step using an aminopropyl silica column can be employed.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a small, known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Analysis

  • Objective: To separate and quantify the analytes and the internal standard.

  • Instrumentation:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS)

    • Appropriate GC column (e.g., a nonpolar dimethylpolysiloxane column)

  • Typical GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless or split injection)

    • Carrier Gas: Helium at a constant flow rate

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C). The specific program will depend on the analytes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, or full scan for qualitative analysis. Key ions for this compound can be selected from its mass spectrum.

4. Data Analysis and Quantification

  • Objective: To calculate the concentration of the analytes in the original sample.

  • Procedure:

    • Integrate the peak areas of the target analytes and the internal standard (this compound).

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the samples by using the peak area ratio from the sample and the calibration curve.

Quantitative Data Summary

While specific performance data for this compound is not extensively published, the following table summarizes the expected performance based on the use of a closely related internal standard, ethyl heptadecanoate, in the analysis of fatty acid ethyl esters.

ParameterExpected Performance
Linearity (r²) > 0.998
Lower Limit of Detection (LOD) 5 - 50 ng/mL
Lower Limit of Quantitation (LOQ) 15 - 200 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 15%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Food Sample Add_IS Add this compound (IS) Sample->Add_IS Extraction Analyte Extraction (e.g., LLE) Add_IS->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup Concentration Solvent Evaporation & Reconstitution Cleanup->Concentration GC_MS GC-MS Injection & Separation Concentration->GC_MS Detection Mass Spectrometry Detection (SIM/Scan) GC_MS->Detection Integration Peak Area Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Analyte Quantification Calibration->Quantification

Caption: Experimental workflow for using this compound as an internal standard.

logical_relationship Analyte Analyte Ratio Peak Area Ratio (Analyte / IS) Analyte->Ratio IS Internal Standard (this compound) IS->Ratio Concentration Analyte Concentration Ratio->Concentration via Calibration Curve

Caption: Logical relationship for quantification using an internal standard.

References

Application Note and Protocol: Quantification of Ethyl Pentadecanoate in Plasma by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl pentadecanoate is a fatty acid ethyl ester (FAEE). FAEEs are non-oxidative metabolites of ethanol and can serve as biomarkers for alcohol consumption. Accurate and precise quantification of specific FAEEs like this compound in plasma is crucial for clinical and forensic research. This document provides a detailed protocol for the quantification of this compound in human plasma using a robust and sensitive gas chromatography-tandem mass spectrometry (GC-MS/MS) method. The methodology covers plasma sample preparation, instrument parameters, and data analysis, and is suitable for large-scale clinical studies.

Materials and Reagents

  • This compound (analytical standard)

  • Heptadecanoic acid ethyl ester (Internal Standard, IS)

  • Methanol (LC-MS grade)

  • Hexane (HPLC grade)

  • Sodium Chloride (analytical grade)

  • Anhydrous Sodium Sulfate

  • Human plasma (EDTA)

  • Glass tubes (10 mL) with screw caps

  • Centrifuge

  • Laboratory shaker/vortex mixer

  • Nitrogen evaporator

  • GC autosampler vials with inserts

Experimental Protocol

This protocol is optimized for the extraction and analysis of this compound from human plasma.

1. Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (heptadecanoic acid ethyl ester) in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the this compound primary stock with methanol to prepare working solutions for the calibration curve (e.g., 0.015 µg/mL to 10 µg/mL).

  • Internal Standard (IS) Working Solution: Prepare a 100 µg/mL working solution of heptadecanoic acid ethyl ester in methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards and quality control samples at low, medium, and high concentrations (LQC, MQC, HQC).

2. Plasma Sample Preparation

  • Sample Thawing: Thaw plasma samples at room temperature. Vortex for 5 minutes to ensure homogeneity.

  • Aliquoting: Transfer 500 µL of plasma into a 10 mL glass tube.

  • Internal Standard Addition: Add 25 µL of the 100 µg/mL internal standard solution to each plasma sample, calibrator, and QC.

  • Protein Precipitation: Add 1.5 mL of cold methanol (stored at -80°C for 30 minutes) to each tube. A plasma-to-methanol ratio of 1:3 (v/v) is effective for protein precipitation.

  • Mixing and Centrifugation: Vortex the mixture for 5 minutes. Centrifuge at approximately 2500 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new clean glass tube.

  • Liquid-Liquid Extraction:

    • Add 2 mL of hexane and 1 mL of saturated sodium chloride solution to the supernatant.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to facilitate phase separation.

  • Solvent Evaporation: Transfer the upper hexane layer to a new tube. Dry the extract under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane. Transfer the solution to a GC autosampler vial with an insert for analysis.

3. GC-MS/MS Instrumental Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Column: Zebron ZB-5MS (30 m × 0.25 mm, 0.25 µm) or similar non-polar column.

  • Injection Volume: 1 µL in splitless mode.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C.

    • Ramp 3: 10°C/min to 300°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200°C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-product ion transitions for this compound and the internal standard must be determined by infusing the pure standards.

4. Data Analysis and Quantification

  • Integrate the peak areas for the specific MRM transitions of this compound and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a linear regression model.

  • Determine the concentration of this compound in the plasma samples and QCs from the calibration curve.

Data Presentation

Table 1: Summary of Method Validation Parameters. The following table summarizes typical performance characteristics for the quantification of fatty acid ethyl esters in plasma, based on established methods.

ParameterTypical ValueDescription
Linearity Range 0.015 - 10.0 µg/mLThe concentration range over which the assay is accurate and precise.
Correlation Coefficient (r²) > 0.99A measure of the goodness of fit for the linear regression.
Limit of Detection (LOD) ~0.01 µg/mLThe lowest concentration of analyte that can be reliably detected.
Lower Limit of Quantification (LLOQ) 0.015 µg/mLThe lowest concentration on the calibration curve with acceptable precision and accuracy.
Intra-day Precision (%CV) < 10%The precision of the method evaluated by analyzing replicates on the same day.
Inter-day Precision (%CV) < 15%The precision of the method evaluated by analyzing replicates on different days.
Accuracy (% Recovery) 85 - 115%The closeness of the measured value to the true value.
Matrix Effect MonitoredAssessment of the suppression or enhancement of ionization by plasma components.
Recovery > 80%The efficiency of the extraction process.

Visualizations

Below are diagrams illustrating the experimental workflow and the logical relationships of the assay validation process.

G Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample (500 µL) Add_IS Add Internal Standard (Ethyl Heptadecanoate) Sample->Add_IS Precipitate Protein Precipitation (Cold Methanol) Add_IS->Precipitate Centrifuge1 Centrifugation (2500 x g, 15 min) Precipitate->Centrifuge1 Extract Liquid-Liquid Extraction (Hexane) Centrifuge1->Extract Evaporate Evaporation (Nitrogen Stream) Extract->Evaporate Reconstitute Reconstitution (Hexane) Evaporate->Reconstitute GCMS GC-MS/MS Analysis (MRM Mode) Reconstitute->GCMS Inject 1 µL Integrate Peak Integration GCMS->Integrate Calibrate Calibration Curve (Linear Regression) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Application Notes & Protocols: Ethyl Pentadecanoate and Other Fatty Acid Ethyl Esters as Biomarkers for Alcohol Consumption

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ingested alcohol.[1][2] These compounds have emerged as valuable medium- to long-term biomarkers for assessing alcohol consumption. Unlike direct measurement of blood alcohol content (BAC), which reflects only very recent use, FAEEs can be detected in various biological matrices for extended periods, providing a more comprehensive history of alcohol intake. This document provides detailed application notes and protocols for the analysis of FAEEs, with a focus on their utility as biomarkers for alcohol consumption. While the broader class of FAEEs is discussed, it is important to note that the majority of research has centered on four primary esters: ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate. Data specifically on ethyl pentadecanoate as a standalone biomarker is limited in the current scientific literature.

Principle of the Biomarker

Following alcohol consumption, ethanol is metabolized in the body primarily through an oxidative pathway. However, a minor, non-oxidative pathway also exists where ethanol reacts with fatty acids or fatty acyl-CoAs to form FAEEs. This reaction is catalyzed by FAEE synthases and other enzymes with esterification capabilities. FAEEs accumulate in various tissues, including blood, hair, meconium, and adipose tissue. Their presence and concentration in these matrices are directly correlated with alcohol intake. The lipophilic nature of FAEEs allows for their incorporation into the sebum and subsequent deposition into growing hair shafts, providing a timeline of alcohol consumption over months. In blood, FAEEs can be detected for up to 24 hours or more after alcohol ingestion, offering a longer window of detection than ethanol itself.[2][3][4]

Applications

The analysis of FAEEs as alcohol biomarkers has several key applications in research and clinical settings:

  • Monitoring Alcohol Abstinence: In treatment programs and clinical trials, FAEE analysis in hair can objectively monitor a participant's adherence to abstinence over several months.

  • Forensic Toxicology: FAEEs can be used to assess chronic excessive alcohol consumption in legal contexts, such as driving under the influence cases or child protection cases.

  • Clinical Diagnosis: Assisting in the diagnosis of alcohol use disorders and monitoring for relapse.

  • Fetal Alcohol Exposure: Analysis of FAEEs in meconium is a reliable method for detecting maternal alcohol consumption during pregnancy.

Quantitative Data

The following tables summarize quantitative data for the most commonly analyzed FAEEs in hair and blood samples from individuals with different levels of alcohol consumption. It is important to note the general absence of specific quantitative data for this compound in the literature.

Table 1: Fatty Acid Ethyl Ester Concentrations in Hair

AnalyteTeetotalers (ng/mg)Moderate Social Drinkers (ng/mg)Excessive/Chronic Drinkers (ng/mg)Proposed Cut-off (ng/mg)
Sum of 4 FAEEs *0.06 - 0.370.20 - 0.850.92 - 30.60> 1.0
Ethyl Palmitate Not typically detected--> 0.35 (0-3 cm segment)

*Sum of ethyl myristate, ethyl palmitate, ethyl oleate, and ethyl stearate.

Table 2: Fatty Acid Ethyl Ester Concentrations in Blood/Plasma

AnalyteNon-drinkers/AbstinentAcute Alcohol ConsumptionChronic Alcohol Abusers
Total FAEEs (ng/mL) Not detectable or trace amountsConcentrations correlate with BAC15,086 (mean)
Ethyl Palmitate (ng/mL) --One of the main FAEEs detected
Ethyl Oleate (ng/mL) --One of the main FAEEs detected

Signaling Pathway

The following diagram illustrates the non-oxidative metabolic pathway of ethanol leading to the formation of Fatty Acid Ethyl Esters.

FAEE_Formation Ethanol Ethanol FAEE_Synthase FAEE Synthase & other esterases Ethanol->FAEE_Synthase FattyAcids Fatty Acids / Acyl-CoA FattyAcids->FAEE_Synthase FAEEs Fatty Acid Ethyl Esters (e.g., this compound) FAEE_Synthase->FAEEs Esterification

Non-oxidative metabolism of ethanol to form FAEEs.

Experimental Protocols

Protocol 1: Analysis of FAEEs in Hair by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies described for the analysis of the four major FAEEs and is applicable for the detection of this compound.

1. Sample Preparation: a. Collect a hair strand of approximately 3-6 cm from the posterior vertex of the scalp. b. Wash the hair sample sequentially with n-heptane to remove external contaminants. c. Dry the hair sample thoroughly. d. Cut the proximal 3 cm of the hair into small segments (approximately 1-2 mm). e. Accurately weigh 20-50 mg of the cut hair into a headspace vial.

2. Extraction: a. To the vial containing the hair, add an internal standard solution (e.g., deuterated FAEEs, including d5-ethyl pentadecanoate if available, or ethyl heptadecanoate). b. Add 1 mL of a dimethyl sulfoxide (DMSO)/n-heptane mixture. c. Seal the vial and incubate in a shaker at room temperature overnight.

3. HS-SPME: a. After incubation, heat the sample vial to an appropriate temperature (e.g., 85°C) to facilitate the transfer of volatile FAEEs into the headspace. b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

4. GC-MS Analysis: a. Desorb the analytes from the SPME fiber by inserting it into the hot injector of the GC-MS system. b. GC Parameters (example):

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 300°C at 10°C/minute, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate. c. MS Parameters (example):
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target FAEEs. Monitor characteristic ions for this compound (e.g., m/z 88, 101, 157).

5. Data Analysis: a. Quantify the concentration of each FAEE by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with certified reference materials.

Protocol 2: Analysis of FAEEs in Blood/Plasma by Liquid-Liquid Extraction and GC-MS

1. Sample Collection and Preparation: a. Collect whole blood in EDTA-containing tubes. b. Separate plasma by centrifugation if required. c. To 1 mL of whole blood or plasma in a glass tube, add an internal standard (e.g., ethyl heptadecanoate).

2. Extraction: a. Add 2 mL of acetone to precipitate proteins and vortex thoroughly. b. Add 5 mL of n-hexane, vortex for 2 minutes, and then centrifuge to separate the layers. c. Transfer the upper hexane layer to a clean tube. d. Evaporate the hexane to dryness under a gentle stream of nitrogen.

3. Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended): a. Reconstitute the dried extract in a small volume of hexane. b. Apply the sample to an aminopropyl SPE cartridge pre-conditioned with hexane. c. Wash the cartridge with hexane to remove interferences. d. Elute the FAEEs with a mixture of dichloromethane and isopropanol. e. Evaporate the eluate to dryness.

4. GC-MS Analysis: a. Reconstitute the final dried extract in a suitable solvent (e.g., 50 µL of iso-octane). b. Inject 1-2 µL into the GC-MS system. c. Follow the GC-MS parameters as outlined in Protocol 1.

5. Data Analysis: a. Quantify the FAEE concentrations as described in Protocol 1.

Experimental Workflow

The following diagram outlines the general experimental workflow for the analysis of this compound and other FAEEs in biological samples.

FAEE_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Hair or Blood) Washing Washing (Hair) or Protein Precipitation (Blood) SampleCollection->Washing Extraction Liquid-Liquid or Solid-Phase Extraction Washing->Extraction GCMS GC-MS Analysis Extraction->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Workflow for FAEE analysis in biological samples.

Disclaimer: These protocols provide a general framework. Researchers should validate the methods in their own laboratories and adhere to all relevant safety guidelines. The lack of extensive research on this compound as a primary biomarker for alcohol consumption should be considered when interpreting results. The focus on the sum of the four major FAEEs or ethyl palmitate is currently the more established approach.

References

Application of Ethyl Pentadecanoate in Fatty Acid Profiling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of ethyl pentadecanoate as an internal standard in fatty acid profiling. The following sections offer a comprehensive guide to its application, including a comparison with other internal standards, detailed experimental protocols, and expected performance data.

Introduction: The Role of Internal Standards in Fatty Acid Analysis

Accurate quantification of fatty acids is crucial in various fields, including metabolomics, clinical diagnostics, and food science. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the gold standard for fatty acid analysis. This process typically involves the derivatization of fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.

The use of an internal standard (IS) is paramount to correct for variations that can occur during sample preparation, extraction, and injection, thereby ensuring the accuracy and reliability of quantitative results.[1] An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample, and it should be chromatographically resolved from other components.[1] Odd-chain fatty acids and their esters, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are often chosen for this purpose as they are uncommon in most biological samples.[2]

This compound as an Internal Standard

This compound (C17H34O2) is a fatty acid ester that serves as an excellent, though less common, alternative to its free acid or methyl ester counterparts for internal standardization in FAME analysis.[3]

Advantages of Using this compound:

  • Chromatographic Separation: When analyzing fatty acids as methyl esters (FAMEs), using an ethyl ester internal standard like this compound provides excellent chromatographic separation. On commonly used polar GC columns, ethyl esters of odd-numbered fatty acids elute at a distinct retention time, typically slightly after the corresponding FAME, minimizing the risk of co-elution with analytes of interest.[3]

  • Suitability for GC-MS: this compound is well-suited for both GC-FID and GC-MS applications. In GC-MS, it provides characteristic mass fragments that can be used for quantification in selected ion monitoring (SIM) mode, offering high specificity and sensitivity. Recommended ions for monitoring saturated fatty acid ethyl esters are m/z 88 and 101.

  • Chemical Similarity: As a fatty acid ester, this compound behaves similarly to the FAME analytes during extraction and analysis, ensuring that it effectively accounts for procedural variations.

Comparison of Internal Standard Strategies

The choice of internal standard can significantly impact the outcome of fatty acid analysis. Below is a comparison of common internal standard strategies.

Internal Standard TypeAdvantagesDisadvantagesBest For
This compound Excellent chromatographic separation from FAMEs. Good for both GC-FID and GC-MS. Chemically similar to FAMEs.Less commonly used than other options. Potential for transesterification if added before derivatization with methanol-based reagents.General FAME profiling where co-elution with the IS is a concern.
Pentadecanoic Acid (C15:0) Added at the beginning of sample preparation, accounting for both extraction and derivatization efficiency.Requires efficient and reproducible derivatization to its methyl ester.Total fatty acid analysis where variations in both extraction and derivatization efficiency need to be controlled.
Mthis compound Directly comparable to the FAME analytes.Added after the derivatization step, it does not account for variations in derivatization efficiency.Workflows where derivatization is highly reproducible and the primary source of error is in the injection.
Deuterated Fatty Acids Considered the gold standard as they have nearly identical chemical and physical properties to their non-deuterated counterparts.High cost. Availability may be limited for some fatty acids. Requires MS detection.High-precision clinical and research applications where accuracy is paramount.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of fatty acids in a biological matrix (e.g., plasma, cell pellets) using this compound as an internal standard.

Lipid Extraction and Transesterification to FAMEs

This protocol describes a one-step extraction and transesterification process.

Materials:

  • Biological sample (e.g., 100 µL plasma or 1-5 million cells)

  • This compound Internal Standard Solution (1 mg/mL in hexane)

  • Methanol

  • Hexane

  • Acetyl Chloride

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate

Procedure:

  • To the sample in a glass tube with a PTFE-lined cap, add 10 µL of the this compound Internal Standard Solution.

  • Add 2 mL of a freshly prepared solution of 5% acetyl chloride in methanol.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the sample at 80°C for 1 hour to facilitate transesterification.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution to stop the reaction.

  • Add 1 mL of hexane to extract the FAMEs.

  • Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs and the this compound IS to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis of FAMEs

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Polar capillary column (e.g., CP-Sil 88, DB-FATWAX UI)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp 1: 15°C/min to 215°C

    • Ramp 2: 10°C/min to 250°C, hold for 5 minutes

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Interface Temperature: 250°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Full Scan: m/z 50-550 for qualitative analysis

    • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for each FAME and the internal standard (m/z 88 and 101 for this compound).

Data Presentation and Performance Characteristics

The following tables summarize the expected performance characteristics of a validated GC-MS method for fatty acid profiling using an odd-chain ethyl ester as an internal standard. The data is representative and may vary based on the specific matrix and instrumentation.

Table 1: Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1.0 µM
Limit of Quantification (LOQ) 0.5 - 5.0 µM
Precision (RSD%)
- Intra-day (Repeatability)< 10%
- Inter-day (Intermediate Precision)< 15%
Accuracy (Recovery %) 85 - 115%

Data synthesized from validation studies of similar analytical methods.

Table 2: Example Retention Times and SIM Ions

Fatty Acid (as FAME)Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Myristate (C14:0)~12.57487
Palmitate (C16:0)~15.27487
Palmitoleate (C16:1n7)~15.555264
Stearate (C18:0)~17.87487
Oleate (C18:1n9)~18.055296
Linoleate (C18:2n6)~18.567294
This compound (IS) ~14.0 88 101

Retention times are illustrative and will vary depending on the specific GC column and conditions.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of key validation parameters.

G Experimental Workflow for Fatty Acid Profiling cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Cells, Tissue) Add_IS Add this compound IS Sample->Add_IS Extract_Deriv Lipid Extraction & Transesterification to FAMEs Add_IS->Extract_Deriv GC_MS GC-MS Analysis Extract_Deriv->GC_MS Peak_Integration Peak Integration GC_MS->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Results Fatty Acid Profile Quantification->Results

Caption: Experimental workflow for GC-MS analysis of fatty acids.

G Key GC-MS Method Validation Parameters cluster_accuracy Accuracy cluster_precision Precision cluster_sensitivity Sensitivity cluster_specificity Specificity & Linearity center_node Reliable Quantification Recovery Recovery center_node->Recovery Repeatability Repeatability (Intra-day) center_node->Repeatability Intermediate_Precision Intermediate Precision (Inter-day) center_node->Intermediate_Precision LOD Limit of Detection (LOD) center_node->LOD LOQ Limit of Quantification (LOQ) center_node->LOQ Selectivity Selectivity center_node->Selectivity Linearity Linearity & Range center_node->Linearity

Caption: Logical relationship of key GC-MS method validation parameters.

Conclusion

This compound is a viable and effective internal standard for the quantification of fatty acids as FAMEs by GC-MS. Its distinct chromatographic behavior offers a key advantage in preventing co-elution with common fatty acid methyl esters. The protocols and data presented in this guide provide a solid foundation for researchers to develop and validate robust methods for fatty acid profiling, contributing to accurate and reliable results in a wide range of scientific applications.

References

Application Note: Gas Chromatography Methods for the Separation and Quantification of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids. They have emerged as sensitive and specific biomarkers for both acute and chronic alcohol consumption.[1][2] Accurate quantification of FAEEs in various biological matrices, such as meconium, hair, and plasma, is crucial for clinical and forensic toxicology.[1][2][3] Gas chromatography (GC), particularly with flame ionization detection (FID) or mass spectrometry (MS), is the predominant analytical technique for the separation and quantification of these esters. This application note provides detailed protocols for the extraction and GC analysis of FAEEs from biological samples.

Principle of the Method

The analysis of FAEEs by gas chromatography involves three main stages: sample preparation, chromatographic separation, and detection. Initially, FAEEs are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The prepared sample is then injected into the GC system, where it is vaporized. An inert carrier gas transports the vaporized sample through a capillary column. The separation of different FAEEs is achieved based on their boiling points and interactions with the column's stationary phase. Finally, as the separated compounds elute from the column, they are identified and quantified by a detector, such as an FID or MS.

Experimental Protocols

This protocol describes a general procedure for the extraction of FAEEs from a biological matrix like plasma or homogenized meconium, adapted from published methods. An internal standard, such as ethyl heptadecanoate, is added to the sample to ensure accurate quantification.

Materials:

  • Sample (e.g., 200 µL plasma or 50 mg homogenized meconium)

  • Internal Standard (IS) solution (e.g., Ethyl heptadecanoate in hexane)

  • Acetone

  • Hexane

  • Deionized Water

  • Vortex mixer

  • Centrifuge

  • Aminopropyl silica (NH2) SPE cartridge

Protocol:

  • Sample Aliquoting: Transfer a precise amount of the sample into a glass test tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

  • Precipitation & Extraction: Add acetone to the sample, vortex thoroughly to precipitate proteins, and then add hexane for lipid extraction.

  • Centrifugation: Centrifuge the mixture to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper hexane layer, which contains the lipids including FAEEs, to a clean tube.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an aminopropyl silica SPE column.

    • Apply the hexane extract to the column.

    • Elute the FAEEs with hexane. This step helps remove more polar interfering substances.

  • Evaporation & Reconstitution: Evaporate the final eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of hexane suitable for GC injection.

Below is a diagram illustrating the sample preparation workflow.

G cluster_prep Sample Preparation Workflow for FAEE Analysis Sample 1. Biological Sample (e.g., Plasma, Meconium) IS 2. Add Internal Standard (Ethyl Heptadecanoate) Sample->IS LLE 3. Liquid-Liquid Extraction (Acetone/Hexane) IS->LLE Centrifuge 4. Centrifuge to Separate Phases LLE->Centrifuge Collect 5. Collect Organic Layer Centrifuge->Collect SPE 6. SPE Clean-up (Aminopropyl Column) Collect->SPE Evap 7. Evaporate & Reconstitute SPE->Evap GC_Ready 8. Sample Ready for GC-MS Evap->GC_Ready

FAEE Sample Preparation Workflow

The separation of FAEEs is typically performed on a gas chromatograph equipped with an FID. The FID is robust, sensitive to hydrocarbons, and provides a linear response over a wide concentration range. The choice of capillary column is critical; polar stationary phases like polyethylene glycols (e.g., DB-Wax, CARBOWAX) or cyanopropyl silicones are often used.

The logical flow of the GC analysis process is depicted below.

G cluster_GC_Process GC Analysis Logical Flow Injector Sample Injection & Vaporization Column Chromatographic Separation (Capillary Column) Injector->Column Carrier Gas Flow Detector Detection (FID or MS) Column->Detector Elution Data Data Acquisition & Processing Detector->Data

GC Analysis Process Flow

The tables below summarize typical GC conditions for FAEE analysis compiled from various methods.

Table 1: Example GC-FID Conditions for FAEE Analysis

ParameterMethod 1 (General Purpose)Method 2 (Biodiesel Focus)Method 3 (Hair Analysis)
GC System Agilent 6890 or equivalentShimadzu 2010 or equivalentAgilent GC with 5973 MS detector
Column DB-Wax (30 m x 0.25 mm, 0.25 µm)OV CARBOWAX 20M (30 m x 0.32 mm, 0.25 µm)HP-5MS (60 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or HydrogenHeliumHelium
Flow Rate Constant pressure or flow (e.g., 2.5 mL/min)2.5 mL/min1.3 mL/min
Injection Volume 1 µL1 µL1 µL
Inlet Temperature 250 °C250 °C290 °C
Split Ratio 20:1 to 50:120:1Not specified (split mode implied)
Oven Program 50°C (1 min), ramp 25°C/min to 200°C, then 3°C/min to 230°C (hold 18 min)40°C (2 min), ramp 10°C/min to 230°C (hold 7 min)80°C (2 min), ramp 10°C/min to 290°C (hold 7 min)
Detector FIDFIDMass Spectrometer (MS)
Detector Temp. 280 °C - 300 °C250 °C230 °C (MS Source)
Detector Gases H2: 40 mL/min; Air: 450 mL/min; Makeup (He): 30 mL/minNot specifiedN/A

Method Validation

A validated method ensures reliable and reproducible results. Key validation parameters include linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 2: Summary of Method Validation Parameters from Literature

ParameterTypical PerformanceReference
Linearity (r²) > 0.99
Precision (RSD%) Repeatability: < 2%; Intermediate Precision: < 10%
Accuracy / Recovery 80% - 110%
LOD 0.8 - 7.5 ng/g (in meconium)
LOQ 5 - 25 ng/g (in meconium)

Protocol for Validation:

  • Linearity: Prepare calibration standards at several concentration levels and analyze them. Plot the peak area ratio (analyte/IS) against concentration and perform a linear regression.

  • Precision: Analyze replicate samples at different concentrations on the same day (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (RSD).

  • Accuracy: Perform recovery studies by spiking blank matrix with known amounts of analytes at different concentrations and calculating the percentage recovered.

  • LOD/LOQ: Determine the lowest concentration of analyte that can be reliably detected and quantified, typically based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

Conclusion

Gas chromatography is a powerful, reliable, and widely-used technique for the separation and quantification of fatty acid ethyl esters. The methods outlined in this note, combining a robust sample preparation protocol with optimized GC-FID conditions, provide the sensitivity and specificity required for analyzing FAEEs in complex biological matrices. Proper method validation is essential to ensure data quality for research, clinical, and forensic applications.

References

Application Notes and Protocols for the Analysis of Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl pentadecanoate is a fatty acid ethyl ester (FAEE) that serves as a biomarker for ethanol consumption and has applications in the food and fragrance industries. Accurate and reliable quantification of this compound in various matrices, such as biological tissues, plasma, and edible oils, is crucial for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound, with a focus on Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) techniques, followed by Gas Chromatography-Mass Spectrometry (GC-MS).

I. Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix and the concentration of the analyte. The goal is to isolate this compound from interfering substances and concentrate it for sensitive detection.

A. Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples like plasma and tissue homogenates. It utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. For FAEEs like this compound, aminopropyl-silica and polymeric cartridges are commonly used.

Experimental Protocol: SPE for this compound from Plasma

This protocol is designed for the extraction of this compound from a 1 mL plasma sample.

Materials:

  • SPE cartridges (e.g., aminopropyl-silica, 500 mg/3 mL)

  • Vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

  • Glass conical tubes (15 mL)

  • Solvents: n-hexane, ethyl acetate, methanol (all HPLC grade)

  • Internal Standard (IS) solution: Ethyl heptadecanoate (10 µg/mL in n-hexane)

  • Deionized water

Procedure:

  • Sample Pre-treatment:

    • Pipette 1 mL of plasma into a 15 mL glass conical tube.

    • Add 100 µL of the internal standard solution (ethyl heptadecanoate).

    • Add 2 mL of methanol and vortex for 1 minute to precipitate proteins.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the aminopropyl-silica SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 5 mL of n-hexane, followed by 5 mL of ethyl acetate, and finally 5 mL of methanol. Do not allow the sorbent to dry between solvent additions.

    • Equilibrate the cartridge with 5 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar impurities.

    • Follow with a wash of 5 mL of n-hexane to remove non-polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound with 5 mL of ethyl acetate.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of n-hexane for GC-MS analysis.

Workflow for SPE of this compound from Plasma

SPE_Workflow start Plasma Sample pretreatment Pre-treatment (Protein Precipitation) start->pretreatment Add IS & Methanol loading Sample Loading pretreatment->loading conditioning SPE Cartridge Conditioning conditioning->loading washing Washing loading->washing Remove Impurities elution Elution washing->elution Isolate Analyte reconstitution Dry-down & Reconstitution elution->reconstitution end Analysis by GC-MS reconstitution->end

SPE Workflow for this compound Analysis
B. Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method suitable for less complex matrices like edible oils. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Experimental Protocol: LLE for this compound from Edible Oil

This protocol is for the extraction of this compound from a 1 g sample of edible oil.

Materials:

  • Separatory funnel (50 mL)

  • Vortex mixer

  • Centrifuge (optional)

  • Glass vials

  • Solvents: n-hexane, acetonitrile (both HPLC grade)

  • Internal Standard (IS) solution: Ethyl heptadecanoate (10 µg/mL in n-hexane)

  • Anhydrous sodium sulfate

Procedure:

  • Sample Preparation:

    • Weigh 1 g of the oil sample into a 15 mL glass tube.

    • Add 100 µL of the internal standard solution.

    • Add 5 mL of n-hexane and vortex to dissolve the oil.

  • Extraction:

    • Transfer the hexane-oil mixture to a 50 mL separatory funnel.

    • Add 10 mL of acetonitrile.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate for 10 minutes. The upper layer is the n-hexane phase containing the bulk of the oil, and the lower layer is the acetonitrile phase containing the this compound.

  • Phase Separation:

    • Drain the lower acetonitrile layer into a clean glass vial.

    • Repeat the extraction of the hexane layer with another 10 mL of acetonitrile.

    • Combine the acetonitrile extracts.

  • Clean-up and Concentration:

    • Add a small amount of anhydrous sodium sulfate to the combined acetonitrile extract to remove any residual water.

    • Evaporate the acetonitrile to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of n-hexane for GC-MS analysis.

Workflow for LLE of this compound from Edible Oil

LLE_Workflow start Edible Oil Sample dissolution Dissolution in n-Hexane start->dissolution Add IS extraction Extraction with Acetonitrile dissolution->extraction separation Phase Separation extraction->separation collection Collect Acetonitrile Phase separation->collection reconstitution Dry-down & Reconstitution collection->reconstitution end Analysis by GC-MS reconstitution->end Method_Selection start Start: Analyze This compound matrix Sample Matrix? start->matrix complex Complex Matrix (e.g., Plasma, Tissue) matrix->complex Yes simple Simple Matrix (e.g., Edible Oil) matrix->simple No spe Solid-Phase Extraction (SPE) complex->spe lle Liquid-Liquid Extraction (LLE) simple->lle gcms GC-MS Analysis spe->gcms lle->gcms end End: Quantitative Results gcms->end

Application Notes and Protocols for the Use of Ethyl Pentadecanoate in Metabolomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount. Ethyl pentadecanoate, the ethyl ester of pentadecanoic acid (C15:0), serves as a valuable tool, primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) based analysis of fatty acids. Its utility stems from the fact that odd-chain fatty acids like pentadecanoic acid are present in humans at very low concentrations, making its ethyl ester an ideal spike-in for monitoring sample preparation efficiency and instrument performance without interfering with endogenous even-chain fatty acids.[1] This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.

Applications of this compound in Metabolomics

The primary application of this compound in metabolomics is as an internal standard for the quantitative analysis of fatty acids. Its chemical properties are similar to other fatty acid esters, ensuring it behaves comparably during extraction and derivatization processes. By adding a known amount of this compound to biological samples at the beginning of the workflow, researchers can account for variations in sample recovery and analytical response.

Beyond its role as an internal standard, the study of pentadecanoic acid (C15:0) itself is gaining traction. Research suggests that plasma concentrations of odd-chain saturated fatty acids may be associated with various health outcomes and can serve as biomarkers for the intake of certain foods, such as dairy products.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the use of this compound and the analysis of pentadecanoic acid in metabolomics.

Table 1: Typical Concentrations for Internal Standard and Analyte

ParameterAnalyte/StandardMatrixTypical Concentration RangeReference
Internal Standard ConcentrationDeuterated Pentadecanoic Acid (d3)Ethanol0.25 ng/µL (for a 25 ng total spike)[3]
Internal Standard SpikingPentadecanoic AcidEthanol50 µL of 10 mg/mL for high concentration samples[4]
Plasma ConcentrationPentadecanoic Acid (C15:0)Human Plasma4.23 - 4.33 µg/mL (baseline in adults)
Plasma ConcentrationPentadecanoic Acid (C15:0)Human Serum21 µmol/L (median in US adults)
Plasma PercentagePentadecanoic Acid (C15:0)Human Plasma<0.5% - 1% of total plasma fatty acids
Plasma PercentagePentadecanoic Acid (C15:0)Human Serum~0.19% of total fatty acids

Table 2: GC-MS Method Validation Parameters for Fatty Acid Analysis

ParameterTypical ValueDescription
Linearity (R²)> 0.99Indicates a strong correlation between concentration and instrument response.
Limit of Detection (LOD)3 µg/gThe lowest concentration of an analyte that can be reliably detected.
Limit of Quantification (LOQ)10 µg/gThe lowest concentration of an analyte that can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery)85-115%The closeness of a measured value to a known true value.
Precision (% RSD)< 15%The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

Experimental Protocols

Protocol 1: Quantitative Analysis of Fatty Acids in Human Plasma using GC-MS with this compound as an Internal Standard

This protocol outlines the steps for the extraction, derivatization, and analysis of fatty acids from human plasma.

1. Sample Preparation and Extraction:

  • Internal Standard Spiking: To 200 µL of plasma, add a known amount of this compound solution in ethanol (e.g., 25 µL of a 100 µg/mL solution).

  • Protein Precipitation and Lipid Extraction: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the plasma sample. Vortex vigorously for 1 minute.

  • Phase Separation: Add 200 µL of 0.9% NaCl solution and vortex again. Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Esterification: To the dried lipid extract, add 1 mL of 2% (v/v) sulfuric acid in methanol.

  • Reaction: Cap the tube tightly and heat at 60°C for 1 hour in a heating block or water bath.

  • Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.

  • Collection: Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode.

    • Ions to Monitor: Monitor characteristic ions for this compound and the target fatty acid methyl esters.

Workflow and Metabolic Pathway Diagrams

Experimental_Workflow Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis plasma Plasma Sample spike Spike with Ethyl Pentadecanoate (IS) plasma->spike Add precise amount extract Lipid Extraction (Chloroform:Methanol) spike->extract dry Evaporation extract->dry esterify Esterification to FAMEs (H₂SO₄ in Methanol) dry->esterify extract_fames Hexane Extraction of FAMEs esterify->extract_fames gcms GC-MS Analysis extract_fames->gcms data Data Processing and Quantification gcms->data

Workflow for fatty acid analysis using this compound.

Pentadecanoic_Acid_Metabolism Metabolic Pathway of Pentadecanoic Acid cluster_intake Dietary Intake / Endogenous Synthesis cluster_metabolism Mitochondrial β-oxidation cluster_tca Citric Acid Cycle (TCA) Dairy Dairy Products C15 Pentadecanoic Acid (C15:0) Dairy->C15 Ruminant Ruminant Meat Ruminant->C15 AlphaOx α-oxidation of Hexadecanoic Acid AlphaOx->C15 C15_CoA Pentadecanoyl-CoA C15->C15_CoA Acyl-CoA Synthetase Propionyl_CoA Propionyl-CoA C15_CoA->Propionyl_CoA Multiple rounds of β-oxidation (releasing Acetyl-CoA) Methylmalonyl_CoA (S)-Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA->Succinyl_CoA Methylmalonyl-CoA Mutase TCA TCA Cycle Intermediates Succinyl_CoA->TCA

Metabolic fate of pentadecanoic acid.

Discussion and Best Practices

  • Choice of Internal Standard: While this compound is a suitable internal standard, for enhanced accuracy, the use of stable isotope-labeled internal standards (e.g., deuterated pentadecanoic acid) is recommended. These standards have nearly identical chemical and physical properties to their endogenous counterparts, providing the most accurate correction for sample loss and ionization effects.

  • Derivatization: The conversion of fatty acids to their methyl or ethyl esters is crucial for GC-MS analysis as it increases their volatility and improves chromatographic separation. It is important to ensure the derivatization reaction goes to completion to avoid underestimation of fatty acid concentrations.

  • Method Validation: As with any quantitative analytical method, it is essential to perform a thorough method validation. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results.

  • Data Analysis: The concentration of each fatty acid is calculated by comparing the peak area of its corresponding methyl ester to the peak area of the internal standard (this compound methyl ester, which is formed during the derivatization of this compound). A calibration curve prepared with known concentrations of fatty acid standards should be used for accurate quantification.

Conclusion

This compound is a valuable and widely used tool in metabolomics research, particularly for the quantitative analysis of fatty acids by GC-MS. Its application as an internal standard allows for robust and reliable quantification by correcting for analytical variability. The protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively incorporate this compound into their metabolomics workflows.

References

Application Notes and Protocols for Quantitative Assay Development Using Ethyl Pentadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analysis, particularly within biomedical and pharmaceutical research, the accuracy and reliability of analytical methods are paramount. The use of an internal standard (IS) is a critical component of robust quantitative assays, serving to correct for variations in sample preparation and analytical instrumentation. Ethyl pentadecanoate, the ethyl ester of pentadecanoic acid (a 15-carbon saturated fatty acid), is an excellent candidate for an internal standard in the quantification of fatty acids and their esters, such as fatty acid ethyl esters (FAEEs), by gas chromatography-mass spectrometry (GC-MS). Its utility stems from the fact that odd-chain fatty acids are naturally present in very low abundance in most biological samples, thus minimizing interference with the analysis of endogenous even-chain fatty acids.

These application notes provide a comprehensive guide to developing a quantitative assay using this compound as an internal standard. Detailed protocols for sample preparation, instrument analysis, and data processing are provided, along with performance data to demonstrate the validity of the methodology.

Principle of Internal Standard-Based Quantification

The fundamental principle of using an internal standard in a quantitative assay is to add a known amount of a compound that is chemically similar to the analyte of interest to both the calibration standards and the unknown samples. The ratio of the analytical response of the analyte to that of the internal standard is then used to construct a calibration curve and to determine the concentration of the analyte in the unknown samples. This ratiometric approach effectively compensates for potential losses during sample processing and variations in injection volume.

cluster_0 Sample/Standard Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Analyte Analyte (Unknown Concentration) IS_add Add Known Amount of This compound (IS) Analyte->IS_add Sample_IS Sample + IS IS_add->Sample_IS GCMS GC-MS Analysis Sample_IS->GCMS Cal_Standards Calibration Standards (Known Analyte Concentrations) Cal_IS Add Same Known Amount of This compound (IS) Cal_Standards->Cal_IS Cal_Standards_IS Standards + IS Cal_IS->Cal_Standards_IS Cal_Standards_IS->GCMS Peak_Area Measure Peak Areas (Analyte and IS) GCMS->Peak_Area Ratio_Calc Calculate Peak Area Ratio (Analyte / IS) Peak_Area->Ratio_Calc Cal_Curve Construct Calibration Curve (Ratio vs. Concentration) Ratio_Calc->Cal_Curve Quant Quantify Analyte in Sample Cal_Curve->Quant

Figure 1: Principle of internal standard-based quantification.

Application: Quantification of Fatty Acid Ethyl Esters (FAEEs) in Human Plasma

FAEEs are non-oxidative metabolites of ethanol and can serve as biomarkers for alcohol consumption.[1] This protocol details the quantification of common FAEEs, such as ethyl palmitate, ethyl oleate, ethyl stearate, and ethyl linoleate, in human plasma using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • This compound (Internal Standard, IS)

  • Certified standards of target FAEEs (e.g., ethyl palmitate, ethyl oleate, etc.)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Solid-Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

  • Human plasma (collected in EDTA or heparin tubes)

Preparation of Standard Solutions
  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of hexane.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution 1:100 with hexane.

  • Analyte Stock Solution (1 mg/mL each): Prepare a mixed stock solution containing each target FAEE at a concentration of 1 mg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with hexane to achieve concentrations ranging from, for example, 0.1 µg/mL to 10 µg/mL. Spike each calibration standard with the IS working solution to a final concentration of 1 µg/mL.

Sample Preparation

cluster_0 Sample Preparation Workflow Plasma 1. Plasma Sample (e.g., 200 µL) Spike_IS 2. Spike with this compound (IS) Plasma->Spike_IS Precipitate 3. Protein Precipitation (e.g., with Acetone) Spike_IS->Precipitate Extract 4. Liquid-Liquid Extraction (with Hexane) Precipitate->Extract SPE 5. Solid-Phase Extraction (SPE) (Aminopropyl Silica) Extract->SPE Evaporate 6. Evaporate to Dryness SPE->Evaporate Reconstitute 7. Reconstitute in Hexane Evaporate->Reconstitute GCMS_Analysis 8. GC-MS Analysis Reconstitute->GCMS_Analysis

Figure 2: Sample preparation workflow for FAEE analysis in plasma.

  • Sample Spiking: To 200 µL of human plasma in a glass tube, add a known amount of the this compound internal standard working solution (e.g., 20 µL of 10 µg/mL solution).

  • Protein Precipitation and Extraction: Add 1 mL of acetone, vortex for 30 seconds to precipitate proteins. Add 2 mL of hexane, vortex for 1 minute, and centrifuge at 2000 x g for 5 minutes.[2]

  • Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

  • Solid-Phase Extraction (SPE): Condition an aminopropyl silica SPE cartridge with hexane. Load the extracted sample onto the cartridge. Wash the cartridge with a non-polar solvent to remove interferences. Elute the FAEEs with a suitable solvent mixture (e.g., hexane:diethyl ether).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of hexane (e.g., 50 µL) for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters for the analysis of FAEEs. These should be optimized for the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Temperature ProgramInitial temperature 70°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

CompoundQuantifier Ion (m/z)Qualifier Ion (m/z)
Ethyl Palmitate88101
Ethyl Oleate88101
Ethyl Stearate88101
Ethyl Linoleate8867
This compound (IS) 88 101

Quantitative Data and Method Validation

A quantitative assay should be validated to ensure its performance characteristics are suitable for the intended application. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following tables summarize typical performance data for an FAEE assay using an odd-chain fatty acid ester as an internal standard.

Table 1: Linearity of Calibration Curves

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Ethyl Myristate5 - 10,000> 0.998
Ethyl Palmitate5 - 10,000> 0.998
Ethyl Stearate5 - 10,000> 0.998
Ethyl Oleate5 - 10,000> 0.998
Ethyl Linoleate5 - 10,000> 0.998
Data synthesized from representative studies.[3]

Table 2: Sensitivity of the Assay

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Ethyl Myristate515
Ethyl Palmitate1025
Ethyl Stearate1025
Ethyl Oleate1550
Ethyl Linoleate1550
Data synthesized from representative studies.[3][4]

Table 3: Accuracy and Precision

AnalyteConcentration (ng/mL)Accuracy (% Recovery)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
Ethyl Palmitate5095.2 - 104.5< 7.5< 10.2
50098.1 - 102.3< 5.1< 8.5
500099.5 - 101.8< 3.8< 6.9
Ethyl Oleate5093.8 - 105.1< 8.1< 11.5
50097.5 - 103.2< 6.2< 9.3
500098.9 - 102.0< 4.5< 7.8
Data synthesized from representative studies.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of fatty acids and their ethyl esters by GC-MS. Its chemical similarity to the analytes of interest and its low natural abundance in biological matrices make it an ideal choice for correcting analytical variability. The protocols and performance data presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and accurate quantitative assays for a variety of applications, from biomarker discovery to clinical trial sample analysis.

References

Application Notes: Ethyl Pentadecanoate in Biofuel Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ethyl pentadecanoate (C17H34O2) is a fatty acid ethyl ester (FAEE).[1][2] In the context of biofuel research, it is relevant as a potential component of biodiesel. Biodiesel is a renewable, clean-burning diesel replacement made from natural, renewable sources such as vegetable oils, animal fats, and used cooking oil.[3][4] The production process, known as transesterification, involves reacting these fats or oils (triglycerides) with a short-chain alcohol in the presence of a catalyst.[5]

While methanol has traditionally been the most common alcohol used, producing fatty acid methyl esters (FAMEs), there is growing interest in using ethanol. The use of ethanol, which can be produced from biomass via fermentation, results in a completely renewable biofuel (FAEEs) and enhances its sustainability. Ethyl esters have been shown to have comparable or even better exhaust emission and performance characteristics than methyl esters. This compound, as an odd-chain fatty acid ester, may be present in biodiesel depending on the specific feedstock used. Its primary role in research is often as one of many ester compounds identified and quantified during the analysis of biodiesel composition and quality.

Applications in Biofuel Research

  • Component of Biodiesel: this compound can be a minor component of biodiesel produced from certain feedstocks. The overall composition of fatty acid esters determines the fuel properties of the final biodiesel product.

  • Analytical Standard and Marker: While not as common as methyl heptadecanoate, odd-chain ethyl esters can serve as internal standards or markers in the chromatographic analysis of biodiesel to ensure accurate quantification of the total ester content.

  • Model Compound Studies: As a pure compound, this compound can be used in studies focusing on the fundamental properties of fatty acid ethyl esters, such as combustion characteristics, physical properties (viscosity, density), and stability.

Quantitative Data

The physicochemical properties of this compound are crucial for understanding its behavior as a biofuel component.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Appearance Colorless to almost colorless clear liquid
Density 0.860 g/cm³
Melting Point 11 - 13 °C
Boiling Point 157 - 159 °C @ 5 mmHg
Flash Point 164 °C (as part of a biodiesel mixture)
Refractive Index 1.440
Water Solubility 9.6 x 10⁻⁵ g/L
Polar Surface Area 26.3 Ų

Experimental Protocols

Protocol 1: Production of Fatty Acid Ethyl Esters (FAEEs) via Alkaline Transesterification

This protocol describes a general laboratory-scale procedure for producing biodiesel (FAEEs) from a triglyceride source like vegetable oil using ethanol and a potassium hydroxide catalyst.

Materials:

  • Vegetable Oil (e.g., Canola, Soybean): 100 g

  • Anhydrous Ethanol (100%): ~20-30 g (calculated for a 6:1 molar ratio)

  • Potassium Hydroxide (KOH), anhydrous: 1 g

  • 250 mL Erlenmeyer flask with stopper

  • 125 mL Erlenmeyer flask with stopper

  • Stirring hot plate and magnetic stir bar

  • Thermometer

  • 250 mL Separatory funnel

  • Weighing scale

Procedure:

  • Catalyst-Alcohol Mixture Preparation: a. Following safe lab procedures, carefully weigh 1 g of KOH into a 125 mL Erlenmeyer flask. b. Calculate the required amount of ethanol. For a 6:1 molar ratio of alcohol to oil (assuming an average molecular weight of ~877 g/mol for the oil), approximately 21 g of ethanol is needed for 100 g of oil. c. Add the calculated amount of anhydrous ethanol to the flask containing the KOH. d. Add a stir bar, cover the flask (e.g., with aluminum foil), and place it on a stirring plate (without heat). Mix until the KOH is completely dissolved.

  • Transesterification Reaction: a. Weigh 100 g of vegetable oil into a 250 mL Erlenmeyer flask and add a stir bar. b. Place the flask on a stirring hot plate and heat the oil to 60 °C. c. Once the oil reaches 60 °C, carefully add the ethanol-catalyst mixture to the heated oil. d. Cover the flask with a watch glass or foil to prevent alcohol evaporation. e. Stir the mixture vigorously for 60 minutes, maintaining the temperature at approximately 60 °C.

  • Separation and Purification: a. After 60 minutes, stop the heating and stirring. b. Carefully transfer the hot mixture into a 250 mL separatory funnel. Be aware of potential emulsions due to the properties of ethyl esters. c. Allow the mixture to stand undisturbed for at least 20 minutes to separate into two layers. The upper layer is the biodiesel (FAEEs), and the lower, darker layer is crude glycerol. d. Carefully drain the lower glycerol layer into a separate container. e. The upper biodiesel layer can be further purified by "washing" with warm, deionized water to remove residual catalyst, soaps, and free glycerol. This is typically followed by a drying step (e.g., heating to ~105 °C) to remove residual water.

Protocol 2: Analysis of Ethyl Ester Content by Gas Chromatography (GC-FID)

This protocol outlines the determination of the total FAEE content in a biodiesel sample, based on standards like EN 14103, using an internal standard.

Materials & Equipment:

  • Biodiesel Sample

  • Heptane (solvent)

  • Internal Standard (IS) solution: Methyl Heptadecanoate (C17:0 FAME) or Ethyl Heptadecanoate in heptane.

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., CP WAX 52 CB, 30 m x 0.32 mm x 0.25 µm)

  • Autosampler vials and syringes

Procedure:

  • Sample Preparation: a. Weigh approximately 250 mg of the biodiesel sample into an autosampler vial. b. Add a precise volume (e.g., 5 mL) of the internal standard solution (e.g., methyl heptadecanoate) to the vial. c. Cap the vial and mix thoroughly until the sample is fully dissolved.

  • GC-FID Analysis: a. Instrument Setup (Example Conditions):

    • Carrier Gas: Helium, flow rate ~1 mL/min.
    • Injector Temperature: 250 °C.
    • Detector (FID) Temperature: 250 °C.
    • Oven Temperature Program: Start at 170 °C, ramp at 10 °C/min to 250 °C, and hold.
    • Injection Volume: 1.0 µL. b. Inject the prepared sample into the GC system. c. Record the chromatogram. Identify the peaks corresponding to the individual fatty acid ethyl esters and the internal standard based on their retention times, which are determined by running known standards.

  • Quantification: a. The ester content (C) is calculated as a mass percentage using the following formula, which compares the sum of the peak areas of all FAEEs to the peak area of the internal standard: C = ( (ΣA_FAEE) - A_IS ) / A_IS * ( C_IS * V_IS ) / m * 100% Where:

    • ΣA_FAEE is the sum of the peak areas of all fatty acid ethyl esters.
    • A_IS is the peak area of the internal standard.
    • C_IS is the concentration (mg/mL) of the internal standard solution.
    • V_IS is the volume (mL) of the internal standard solution added.
    • m is the mass (mg) of the biodiesel sample.

Visualizations

Transesterification_Workflow cluster_inputs Raw Materials cluster_process Process Steps cluster_outputs Products oil Triglyceride Source (e.g., Vegetable Oil) react Transesterification Reaction (60°C, 1 hr) oil->react etoh Ethanol mix Prepare Ethanol-Catalyst Mixture etoh->mix cat Catalyst (e.g., KOH) cat->mix mix->react sep Gravity Separation (in Separatory Funnel) react->sep purify Purification (Washing & Drying) sep->purify glycerol Crude Glycerol (By-product) sep->glycerol Lower Phase biodiesel Purified FAEEs (Biodiesel) purify->biodiesel Upper Phase

Caption: Workflow for the production of Fatty Acid Ethyl Esters (FAEEs).

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation sample Biodiesel Sample (FAEEs) prep_gc Dissolve in Heptane + Internal Standard sample->prep_gc ftir FTIR Spectroscopy (Functional Groups) sample->ftir sfc SFC-FID (Total Ester Content) sample->sfc gcms GC-FID / GC-MS (Composition & Purity) prep_gc->gcms data Quantify Ester Content Assess Fuel Properties Confirm Quality Standards gcms->data ftir->data sfc->data

Caption: Analytical workflow for biodiesel quality assessment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Resolution of Ethyl Pentadecanoate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and improving the peak resolution of ethyl pentadecanoate in their gas chromatography (GC) analyses. Here you will find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is good peak resolution important for the analysis of this compound?

Good peak resolution is crucial for accurate quantification and identification of this compound. Poor resolution, where peaks overlap, can lead to inaccurate area integration and, consequently, erroneous concentration measurements. In complex mixtures, unresolved peaks can also lead to the misidentification of compounds.

Q2: What are the primary factors influencing peak resolution in GC?

The three main factors that affect chromatographic resolution are efficiency, selectivity, and the retention factor.[1] In practical terms for GC, these are influenced by:

  • Column Selection: The choice of stationary phase, column length, internal diameter, and film thickness.[1][2]

  • Oven Temperature Program: The initial temperature, ramp rate(s), and final temperature.[1][3]

  • Carrier Gas: The type of gas (e.g., helium, hydrogen, nitrogen) and its flow rate.

  • Sample Preparation: The cleanliness of the sample and the derivatization process can impact peak shape and potential interferences.

Q3: What type of GC column is best suited for analyzing this compound?

For the analysis of fatty acid esters like this compound, polar stationary phases are generally recommended. This is because they allow for separation based on the degree of unsaturation and carbon number.

  • Polyethylene Glycol (PEG) Phases (e.g., WAX columns): These are a good starting point for general FAME analysis.

  • Cyanopropyl Silicone Phases: These are highly polar and are particularly effective for separating cis/trans isomers and complex mixtures of fatty acid esters.

For most applications, a column with a longer length (e.g., 30-60 m), a smaller internal diameter (e.g., 0.25 mm), and a thinner film thickness (e.g., 0.25 µm) will provide higher efficiency and better resolution.

Troubleshooting Guides

Issue: Poor Resolution or Co-eluting Peaks

If you are experiencing poor resolution or co-elution with the this compound peak, follow this troubleshooting workflow.

TroubleshootingWorkflow cluster_column Column Checks cluster_temp Temperature Optimization cluster_flow Flow Rate Adjustment cluster_sample_prep Sample Preparation Review start Start: Poor Peak Resolution check_column 1. Verify GC Column Selection start->check_column optimize_temp 2. Optimize Temperature Program check_column->optimize_temp Column is appropriate polar_phase Is the stationary phase polar (e.g., WAX, cyanopropyl)? adjust_flow 3. Adjust Carrier Gas Flow Rate optimize_temp->adjust_flow Resolution still poor lower_initial_T Lower the initial oven temperature. review_sample_prep 4. Review Sample Preparation adjust_flow->review_sample_prep Resolution still poor optimize_flow Optimize for best efficiency (Van Deemter plot). end_good Resolution Improved review_sample_prep->end_good After adjustments check_derivatization Ensure complete derivatization to ethyl ester. dimensions Are column dimensions adequate (Length, ID, Film Thickness)? reduce_ramp Reduce the temperature ramp rate. add_hold Add an isothermal hold. reduce_flow Slightly decrease flow rate to increase interaction time. check_contamination Run a blank to check for system contamination.

Caption: Troubleshooting workflow for improving GC peak resolution.

1. Verify GC Column Selection

The stationary phase is the most critical factor for selectivity. For this compound, a polar column is recommended.

  • Action: Ensure you are using a column with a polar stationary phase such as a polyethylene glycol (WAX) or a cyanopropyl phase.

  • Rationale: Non-polar columns separate primarily by boiling point, which may not be sufficient to resolve this compound from other components of similar volatility. Polar phases provide different selectivity based on the polarity of the analytes.

2. Optimize the Temperature Program

The temperature program directly affects retention time and separation.

  • Lower the Initial Temperature: A lower starting temperature increases the retention of early-eluting compounds, potentially improving their separation.

  • Reduce the Ramp Rate: A slower temperature ramp (e.g., 2-5°C/min) generally improves the separation of most compounds, although it will increase the analysis time.

  • Incorporate Isothermal Holds: Adding a period of constant temperature during the run can help to separate specific groups of co-eluting compounds.

Table 1: Effect of Temperature Program on Resolution

Parameter ChangeExpected Outcome on ResolutionBest For
Lower Initial Temperature Increases resolution of early-eluting peaks.Separating volatile compounds from the solvent front.
Slower Temperature Ramp Generally improves separation for most compounds.Complex mixtures with many components.
Faster Temperature Ramp Decreases analysis time but may reduce resolution.Screening simpler mixtures.
Add Isothermal Hold Can improve separation for specific co-eluting peaks.Targeting a known difficult separation.

3. Adjust the Carrier Gas Flow Rate

The carrier gas flow rate influences the efficiency of the separation.

  • Action: While higher flow rates decrease analysis time, a flow rate that is too high can reduce resolution. Try decreasing the flow rate in small increments.

  • Rationale: The optimal flow rate provides the best column efficiency (as described by the van Deemter equation). Deviating significantly from this optimum, particularly to higher flow rates, will decrease peak resolution. Hydrogen often provides better efficiency at higher flow rates compared to helium.

4. Review Sample Preparation

Incomplete or inconsistent sample preparation can lead to peak shape issues and co-eluting interferences.

  • Action: Ensure that the derivatization of the parent fatty acid to this compound is complete. Incomplete reactions can result in broad peaks from the original acid, which may overlap with other peaks. Also, run a solvent blank to check for contamination from solvents or glassware.

  • Rationale: The presence of unreacted starting material or contaminants can introduce extraneous peaks that co-elute with the analyte of interest.

Experimental Protocols

Protocol 1: General GC Method Optimization for this compound

This protocol provides a starting point for method development and optimization.

  • Column: Select a polar capillary column (e.g., HP-88, 100 m x 0.25 mm, 0.2 µm film thickness).

  • Injector:

    • Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium or Hydrogen.

  • Initial Oven Program ("Scouting Gradient"):

    • Initial Temperature: 120°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 175°C, hold for 10 minutes.

    • Ramp 2: 5°C/min to 230°C, hold for 5 minutes.

  • Detector (FID):

    • Temperature: 280°C

  • Optimization Steps:

    • If this compound elutes too early and is poorly resolved from the solvent front, lower the initial oven temperature to 100°C.

    • If this compound is co-eluting with another peak, reduce the ramp rates (e.g., to 3-5°C/min) to increase separation.

Protocol 2: Sample Preparation via Esterification

This is a general protocol for the conversion of pentadecanoic acid to this compound.

  • Sample Preparation: Weigh approximately 10-20 mg of the lipid sample into a reaction vial.

  • Reagent Addition: Add 2 mL of a 1-2% solution of sulfuric acid or hydrochloric acid in anhydrous ethanol.

  • Reaction: Cap the vial tightly and heat at 60-80°C for 1-2 hours.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of water and 1 mL of a non-polar solvent (e.g., hexane or heptane).

    • Vortex the mixture vigorously for 1 minute to extract the ethyl esters into the organic layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper organic layer containing the this compound to a clean GC vial for analysis.

SamplePrepWorkflow start Start: Lipid Sample reagent Add Ethanolic Acid start->reagent heat Heat (60-80°C) reagent->heat extract Extract with Hexane/Water heat->extract analyze Analyze Organic Layer by GC extract->analyze

Caption: Experimental workflow for the esterification of fatty acids.

References

Technical Support Center: Fatty Acid Ethyl Ester (FAEE) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for fatty acid ethyl ester (FAEE) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to FAEE analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your FAEE quantification experiments.

Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My FAEE peaks in the chromatogram are showing significant tailing or fronting. What could be the cause and how can I fix it?

A: Poor peak shape is a common issue in gas chromatography (GC) and liquid chromatography (LC) analysis. Several factors could be contributing to this problem. Here’s a systematic approach to troubleshoot:

  • System Contamination: The analytical column, injector, or detector could be contaminated.

    • Solution: Bake out the column according to the manufacturer's instructions. If the problem persists, consider trimming the first few centimeters of the column or replacing it. Clean the injector and detector as per the instrument manual.[1][2]

  • Improper Column Installation: An incorrectly installed column can lead to dead volume and peak tailing.

    • Solution: Ensure the column is installed correctly in the injector and detector, following the instrument manufacturer's guidelines for insertion distance.[1]

  • Active Sites: Active sites in the GC inlet liner or on the column can interact with the analytes, causing tailing.

    • Solution: Use a deactivated inlet liner. If the column is old or has been exposed to oxygen at high temperatures, its deactivation may be compromised, and it may need to be replaced.[1]

  • Incompatible Solvent: The injection solvent may not be compatible with the mobile phase (in LC) or the stationary phase (in GC).

    • Solution: Ensure the sample is dissolved in a solvent that is compatible with your analytical method.

Issue 2: Low Analyte Recovery

Q: I'm experiencing low recovery of my FAEEs during sample preparation. What are the potential reasons and solutions?

A: Low recovery can significantly impact the accuracy of your quantification. The extraction and cleanup steps are critical for achieving good recovery.

  • Inefficient Extraction Method: The chosen extraction method may not be optimal for your sample matrix.

    • Solution: Different matrices (e.g., meconium, hair, plasma) require specific extraction protocols. For meconium, a common method involves extraction with acetone/hexane followed by silica column chromatography.[3] For hair, a dimethylsulphoxide (DMSO)/n-hexane mixture can be used. Solid-phase extraction (SPE) is also a widely used technique for cleaning up extracts from various biological samples. It's crucial to validate your extraction method for your specific application.

  • Sample Loss During Evaporation: Analytes can be lost during the solvent evaporation step if not performed carefully.

    • Solution: Evaporate the solvent under a gentle stream of nitrogen at a controlled temperature. Avoid complete dryness, as this can make it difficult to redissolve the analytes. One study noted that the temperature of solvent evaporation after deproteinization was a critical parameter for ethyl myristate.

  • Improper pH: The pH of the sample during liquid-liquid extraction can affect the partitioning of FAEEs into the organic solvent.

    • Solution: Optimize the pH of the aqueous phase to ensure efficient extraction of the FAEEs.

Issue 3: High Signal Variability and Poor Reproducibility

Q: My results are not reproducible, and I'm seeing high variability between replicate injections. What should I investigate?

A: Poor reproducibility can stem from various sources, from sample preparation to instrument performance.

  • Inconsistent Internal Standard Addition: Inaccurate or inconsistent addition of the internal standard (IS) is a major source of variability.

    • Solution: Use a high-precision syringe or pipette to add the IS to all samples, standards, and quality controls at the beginning of the sample preparation process. Deuterated FAEEs (e.g., D5-ethyl esters) are often used as internal standards.

  • Instrument Instability: Fluctuations in instrument parameters can lead to inconsistent results.

    • Solution: Check for leaks in the GC or LC system. Ensure that the oven temperature, flow rates, and detector parameters are stable.

  • Matrix Effects: The sample matrix can interfere with the ionization of the target analytes in the mass spectrometer, leading to ion suppression or enhancement.

    • Solution: Evaluate matrix effects by comparing the response of an analyte in a pure solvent to its response in a sample matrix extract. To mitigate matrix effects, improve sample cleanup, dilute the sample, or use a matrix-matched calibration curve.

Issue 4: External Contamination Leading to False Positives

Q: I'm detecting FAEEs in my blank samples. What are the possible sources of contamination?

A: Contamination can be a significant issue, especially when measuring low concentrations of FAEEs.

  • Contaminated Solvents and Reagents: Solvents, reagents, or glassware can be contaminated with ethanol or fatty acids, leading to the artificial formation of FAEEs.

    • Solution: Use high-purity solvents and reagents. Thoroughly clean all glassware with a suitable solvent before use. Tissue extraction with alcohols can lead to the non-enzymatic formation of fatty acid alcohol esters.

  • Environmental Contamination: The laboratory environment can be a source of ethanol contamination.

    • Solution: Avoid using ethanol-containing products in the vicinity of the sample preparation area.

  • Carryover from Previous Injections: Residual sample from a previous injection can be carried over to the next run.

    • Solution: Implement a rigorous wash cycle for the injection syringe and run blank injections between samples to check for carryover.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for FAEE quantification?

A1: Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust technique for the quantification of FAEEs. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a popular method for analyzing FAEEs in hair. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also employed, particularly for the simultaneous analysis of FAEEs and other alcohol biomarkers like ethyl glucuronide (EtG).

Q2: How do I choose an appropriate internal standard for FAEE analysis?

A2: The ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample. For FAEE quantification, deuterated analogs of the target FAEEs (e.g., D5-ethyl palmitate) are excellent choices as they co-elute with the target analyte and have similar ionization efficiencies. Alternatively, odd-numbered fatty acid ethyl esters, such as ethyl heptadecanoate, can be used as they are generally not found in biological samples.

Q3: What are matrix effects and how can I minimize them?

A3: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), affecting the accuracy and precision of the quantification.

To minimize matrix effects, you can:

  • Improve Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds.

  • Optimize Chromatography: Modify the chromatographic conditions to separate the analytes from interfering matrix components.

  • Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to your samples.

  • Employ Stable Isotope-Labeled Internal Standards: These co-elute with the analyte and experience similar matrix effects, thus providing better correction.

Q4: Can external factors influence FAEE concentrations in hair samples?

A4: Yes, external factors can significantly impact FAEE concentrations in hair. The use of hair care products containing ethanol can lead to elevated FAEE levels, potentially resulting in false-positive findings for chronic excessive alcohol consumption. Therefore, it is crucial to consider a subject's use of such products when interpreting hair FAEE results. Combining FAEE analysis with the detection of other alcohol markers like ethyl glucuronide (EtG), which appears to be unaffected by hair-care products, can help in confirming the results.

Quantitative Data Summary

The following table summarizes key quantitative parameters for FAEE analysis from various studies.

ParameterFAEEsMatrixMethodLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
Ethyl Myristate, Palmitate, Oleate, StearateHairHS-SPME/GC-MS0.01 - 0.04 ng/mg--
Ethyl Myristate, Palmitate, Oleate, StearateHairSPME-GC/MS0.005 - 0.009 ng/mg--
Ethyl Laurate, Myristate, Palmitate, Linoleate, Oleate, StearatePost-mortem PlasmaGC-QqQ/MS-0.015 - 0.05 µg/mL-
Ethyl Myristate, Palmitate, Oleate, StearateMeconiumGC-MS0.8 - 7.5 ng/g--

Experimental Protocols

General Workflow for FAEE Quantification

A typical workflow for FAEE quantification involves sample collection, storage, extraction, cleanup, and analysis by a chromatographic method coupled with a detector.

FAEE_Quantification_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Hair, Meconium, Blood) SampleStorage Sample Storage (e.g., -20°C or -80°C) SampleCollection->SampleStorage InternalStandard Internal Standard Addition SampleStorage->InternalStandard Extraction Extraction (e.g., LLE, SPE) InternalStandard->Extraction Cleanup Sample Cleanup (e.g., SPE, Column Chromatography) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Cleanup->Analysis DataProcessing Data Processing (Peak Integration, Calibration) Analysis->DataProcessing Quantification Quantification & Result Reporting DataProcessing->Quantification Low_Signal_Troubleshooting decision decision result result start Low Signal Intensity for FAEEs check_instrument Is the instrument performing correctly? (Check with a known standard) start->check_instrument check_sample_prep Was the sample preparation successful? check_instrument->check_sample_prep Yes troubleshoot_instrument Troubleshoot Instrument: - Check for leaks - Clean ion source - Check detector check_instrument->troubleshoot_instrument No check_matrix_effects Are matrix effects suspected? check_sample_prep->check_matrix_effects Yes optimize_sample_prep Optimize Sample Prep: - Check extraction efficiency - Verify IS addition check_sample_prep->optimize_sample_prep No mitigate_matrix_effects Mitigate Matrix Effects: - Improve cleanup - Use matrix-matched standards check_matrix_effects->mitigate_matrix_effects Yes investigate_other Investigate other causes: - Analyte degradation - Incorrect standard concentration check_matrix_effects->investigate_other No instrument_ok Yes instrument_not_ok No sample_prep_ok Yes sample_prep_not_ok No matrix_effects_yes Yes matrix_effects_no No

References

Technical Support Center: Optimizing Injection Parameters for Ethyl Pentadecanoate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of ethyl pentadecanoate by gas chromatography (GC).

Troubleshooting Guides

This section addresses common issues encountered during the GC analysis of this compound.

1. Poor Peak Shape: Tailing Peaks

  • Question: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for fatty acid esters like this compound is a common issue and can often be attributed to several factors:

    • Active Sites in the GC System: Exposed silanol groups in the injector liner, column, or fittings can interact with the analyte.

      • Solution: Use a new, deactivated liner, or clean and deactivate the existing liner. Trimming a small portion (10-20 cm) from the front of the column can also help remove active sites that have developed over time.

    • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.

      • Solution: Bake out the column at a high temperature, but do not exceed the column's maximum temperature limit. If contamination is severe, trimming the column is recommended.

    • Incorrect Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volumes, leading to peak tailing.

      • Solution: Reinstall the column according to the manufacturer's instructions, ensuring the cut is clean and at a 90° angle.

    • Suboptimal Injection Temperature: If the injector temperature is too low, the sample may not vaporize completely and efficiently.

      • Solution: Increase the injector temperature. A typical starting point for fatty acid esters is 250°C.[1]

2. Poor Peak Shape: Fronting Peaks

  • Question: My this compound peak is fronting. What could be causing this?

  • Answer: Peak fronting is less common than tailing but can occur due to:

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Dilute the sample or use a split injection with a higher split ratio. You can also reduce the injection volume.

    • Incompatible Solvent: If the solvent is not compatible with the stationary phase, it can affect the peak shape.

      • Solution: Ensure your solvent is appropriate for the column's polarity. For example, using a non-polar solvent like hexane with a polar column can sometimes cause issues.

3. Poor Resolution or Co-elution

  • Question: I am seeing poor resolution between my this compound peak and other components in my sample. How can I improve this?

  • Answer: Improving resolution often involves optimizing the temperature program and carrier gas flow rate:

    • Suboptimal Temperature Program: The oven temperature ramp rate may be too fast.

      • Solution: Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to allow for better separation. You can also add an isothermal hold at a specific temperature to improve the separation of closely eluting peaks.

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate may not be optimal for your column dimensions.

      • Solution: Adjust the carrier gas flow rate to the optimal linear velocity for your column's inner diameter.

4. Irreproducible Peak Areas

  • Question: The peak areas for my this compound standard are not consistent between injections. What should I check?

  • Answer: Irreproducible peak areas are often related to the injection process:

    • Leaking Syringe or Septum: A leak in the injection system will result in sample loss.

      • Solution: Replace the syringe and septum. Regularly replacing the septum is a crucial part of routine maintenance.

    • Injector Discrimination: In split injections, higher boiling point compounds may be transferred to the column less efficiently.

      • Solution: Use a deactivated liner with glass wool to create a more homogeneous vapor cloud. For highly accurate quantitative analysis, a splitless or on-column injection may be more suitable.

    • Sample Preparation Inconsistency: Variations in the sample preparation process can lead to inconsistent concentrations.

      • Solution: Ensure consistent and accurate sample dilution and handling for all standards and samples.

Frequently Asked Questions (FAQs)

  • Question 1: Should I use a split or splitless injection for my this compound sample?

  • Answer: The choice between split and splitless injection depends on the concentration of your analyte.

    • Split Injection: Ideal for high-concentration samples to avoid overloading the column. A portion of the sample is vented, and only a fraction enters the column.[2]

    • Splitless Injection: Best for trace analysis where maximum sensitivity is required. The entire sample is transferred to the column, which is crucial when the analyte amount is near the detection limit.[2]

  • Question 2: What is a good starting injector temperature for this compound analysis?

  • Answer: A common starting injector temperature for the analysis of fatty acid ethyl esters is 250°C.[1] This temperature is generally high enough to ensure rapid and complete vaporization of the analyte.

  • Question 3: What type of GC column is recommended for this compound analysis?

  • Answer: A polar capillary column is typically used for the separation of fatty acid esters. Columns with a cyanopropyl stationary phase are a popular choice. For example, a DB-FATWAX UI column is designed for the separation of fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs).[3]

  • Question 4: My sample is in a biological matrix. What sample preparation is required?

  • Answer: For biological samples, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove interferences and concentrate the analyte. A common approach for FAEEs in plasma involves protein precipitation followed by extraction with a non-polar solvent like hexane.

Data Presentation

Table 1: Recommended GC Injection Parameters for this compound Analysis

ParameterSplit Injection (High Concentration)Splitless Injection (Trace Analysis)
Injector Temperature 250°C250°C
Injection Volume 1 µL1 µL
Split Ratio 50:1 to 100:1N/A
Split Vent Flow 50-100 mL/minN/A (during injection)
Purge Flow N/A20-60 mL/min
Purge Time N/A0.75 - 1.0 min
Liner Type Deactivated, with glass woolDeactivated, single taper

Table 2: Example GC Method Parameters for Fatty Acid Ethyl Ester Analysis

ParameterSetting
GC System Agilent 8890 GC or equivalent
Column DB-5MS Ultra Inert (20 m x 0.18 mm x 0.18 µm)
Carrier Gas Helium or Hydrogen
Flow Rate 1 mL/min
Oven Program Initial 60°C, ramp at 50°C/min to 300°C, hold for 1.5 min
Detector Mass Spectrometer (MS) or Flame Ionization Detector (FID)
MS Source Temperature 180°C
FID Temperature 260 - 300°C

Experimental Protocols

Protocol 1: Sample Preparation of this compound Standard

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as hexane or iso-octane.

  • Working Standards: Create a series of working standards by serially diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Internal Standard (Optional but Recommended): For accurate quantification, add a fixed concentration of an internal standard (e.g., ethyl heptadecanoate) to each working standard and sample.

  • Vialing: Transfer the final solutions to 2 mL autosampler vials.

Protocol 2: GC-MS Analysis of this compound

  • Instrument Setup: Configure the GC-MS system with the parameters outlined in Table 2.

  • Equilibration: Allow the GC oven and other heated zones to equilibrate to their setpoints.

  • Injection: Inject 1 µL of the standard or sample using the appropriate injection mode (split or splitless) based on the expected concentration.

  • Data Acquisition: Acquire the data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Data Analysis: Integrate the peak corresponding to this compound and the internal standard (if used). Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_collection Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction sample_collection->extraction concentration Solvent Evaporation & Reconstitution extraction->concentration vialing Transfer to Autosampler Vial concentration->vialing injection GC Injection (Split/Splitless) vialing->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection peak_integration Peak Integration detection->peak_integration calibration Calibration Curve Construction peak_integration->calibration quantification Quantification calibration->quantification

Caption: Workflow for this compound analysis.

troubleshooting_guide Troubleshooting Peak Shape Issues cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_solutions_tailing Solutions for Tailing cluster_solutions_fronting Solutions for Fronting start Poor Peak Shape (Tailing or Fronting) active_sites Check for Active Sites start->active_sites overload Column Overload? start->overload contam Column Contamination? active_sites->contam install Improper Column Installation? contam->install temp Low Injector Temperature? install->temp sol_liner Use Deactivated Liner solvent Incompatible Solvent? overload->solvent sol_dilute Dilute Sample or Increase Split Ratio sol_trim Trim Column sol_liner->sol_trim sol_reinstall Reinstall Column sol_trim->sol_reinstall sol_inc_temp Increase Injector Temp sol_reinstall->sol_inc_temp sol_solvent Change Solvent sol_dilute->sol_solvent

Caption: Decision tree for troubleshooting peak shape problems.

References

Preventing degradation of ethyl pentadecanoate during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ethyl pentadecanoate during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for this compound is hydrolysis. As an ester, it is susceptible to cleavage of the ester bond in the presence of water, which is catalyzed by acidic or basic conditions. This reaction yields pentadecanoic acid and ethanol. Oxidation can also occur, although it is less common for a saturated fatty acid ester like this compound compared to unsaturated esters.

Q2: What are the optimal storage conditions to prevent degradation?

A2: To minimize degradation, this compound and samples containing it should be stored in a cool, dry environment. For long-term storage, temperatures between 0°C and 8°C are recommended.[1] Samples should be stored in tightly sealed containers to protect them from moisture and atmospheric contaminants. The use of inert gas (e.g., argon or nitrogen) to displace air in the container can further prevent potential oxidative degradation.

Q3: How does pH affect the stability of this compound in solution?

A3: The stability of this compound in solution is significantly influenced by pH. Both acidic and basic conditions can catalyze hydrolysis. Neutral or slightly acidic conditions are generally preferred for storage. If working with solutions, it is crucial to buffer them to a stable pH range (ideally pH 4-6) to minimize hydrolysis.

Q4: Is this compound sensitive to light?

A4: While the primary degradation pathway is hydrolysis, prolonged exposure to high-intensity light, particularly UV light, can potentially initiate autoxidation. To mitigate this, it is recommended to store samples in amber vials or in the dark.

Q5: What type of storage containers should I use?

A5: High-quality, inert glass containers with tight-fitting seals are recommended. For sensitive applications, silanized glass vials can be used to prevent adsorption of the analyte to the container surface. Avoid plastic containers unless they have been verified to be free of contaminants and non-reactive with the ester.

Q6: How long can I store my samples before significant degradation occurs?

A6: For fatty acid ethyl esters in biological matrices, it is recommended to perform analysis within one week of sample collection to obtain the most accurate results.[1] For pure or formulated this compound, storage stability is significantly longer under ideal conditions (cool, dry, dark, inert atmosphere). However, it is best practice to re-analyze stored samples if they have been kept for an extended period, especially if the storage conditions were not consistently ideal.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound Hydrolysis during storage or sample preparation. - Ensure samples are stored at low temperatures (0-8°C).- Use a buffered solution (pH 4-6) if applicable.- Minimize the time between sample collection and analysis.
Adsorption to container walls. - Use silanized glass vials.- Rinse the container with a small amount of solvent to recover any adsorbed analyte.
Presence of unexpected peaks in chromatogram (e.g., pentadecanoic acid) Degradation of this compound. - Review storage conditions (temperature, moisture, pH).- Analyze a freshly prepared standard to confirm the identity of degradation products.
Inconsistent results between replicate samples Non-homogenous sample or variable degradation between aliquots. - Ensure thorough mixing of the sample before aliquoting.- Store all aliquots under identical, controlled conditions.

Experimental Protocols

Protocol for Accelerated Stability Testing of this compound

This protocol is designed to assess the stability of this compound under accelerated conditions to predict its shelf-life.

1. Materials:

  • This compound standard
  • Proposed storage containers (e.g., amber glass vials with PTFE-lined caps)
  • Temperature and humidity-controlled stability chambers
  • Analytical balance
  • Gas chromatograph with mass spectrometer (GC-MS)
  • Appropriate solvents (e.g., hexane, ethanol)

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent at a known concentration.
  • Aliquot the solution into the storage containers.
  • For testing the neat compound, accurately weigh a known amount into each container.

3. Storage Conditions:

  • Place the samples in stability chambers under the following conditions:
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
  • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
  • Long-term (Control): 5°C ± 3°C

4. Time Points for Analysis:

  • Analyze the samples at predetermined time points. For an accelerated study, typical time points are 0, 1, 3, and 6 months.

5. Analytical Method:

  • At each time point, remove a set of samples from each storage condition.
  • Allow the samples to equilibrate to room temperature.
  • Prepare the samples for GC-MS analysis by diluting them to a suitable concentration.
  • Quantify the amount of this compound remaining and identify any degradation products by comparing the chromatograms to a freshly prepared standard and a time-zero sample.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
  • Plot the percentage remaining versus time for each storage condition.
  • The data can be used to estimate the degradation rate and predict the shelf-life under normal storage conditions.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis ethyl_pentadecanoate This compound pentadecanoic_acid Pentadecanoic Acid ethyl_pentadecanoate->pentadecanoic_acid H₂O (Acid/Base Catalyzed) ethanol Ethanol ethyl_pentadecanoate->ethanol H₂O (Acid/Base Catalyzed)

Caption: Primary degradation pathway of this compound.

experimental_workflow prep Sample Preparation (Aliquoting into Vials) storage Storage under Controlled Conditions (Temperature, Humidity, Light) prep->storage analysis Sample Analysis at Time Points (GC-MS) storage->analysis data Data Analysis (Quantification and Degradation Assessment) analysis->data conclusion Shelf-Life Estimation data->conclusion

Caption: Workflow for stability testing of this compound.

Caption: Troubleshooting logic for inconsistent analytical results.

References

Technical Support Center: Analysis of Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of ethyl pentadecanoate.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound, helping you to identify and resolve problems in your experiments.

Issue 1: Poor Peak Shape or Tailing in GC-MS Analysis

Possible Causes:

  • Active sites in the GC inlet or column: Co-extracted matrix components can interact with active sites in the gas chromatograph's inlet liner or the analytical column, leading to peak tailing and reduced response for the analyte. This is a common phenomenon known as a matrix-induced chromatographic response.[1]

  • Incomplete derivatization (if applicable): If analyzing the precursor fatty acid, incomplete conversion to the ethyl ester can result in tailing of the free acid peak.

  • Column contamination: Buildup of non-volatile matrix components on the column can degrade separation performance.

Troubleshooting Steps:

  • Liner Deactivation/Replacement: Use a deactivated inlet liner or replace it if it's old. The presence of matrix components can sometimes "passivate" the liner, paradoxically improving the peak shape for subsequent injections, a phenomenon known as the matrix-induced enhancement effect.[1] However, a consistently inert system is preferable.

  • Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for the matrix-induced enhancement.[2]

  • Column Baking: Bake the column according to the manufacturer's instructions to remove contaminants.

  • Optimize Injection Parameters: A splitless injection can increase sensitivity but may also introduce more matrix onto the column. Experiment with split injections to reduce matrix load.

Issue 2: Inconsistent Results and Poor Reproducibility (GC-MS or LC-MS)

Possible Causes:

  • Variable Matrix Effects: The composition of biological or food samples can vary significantly, leading to inconsistent ion suppression or enhancement between samples.[3]

  • Inconsistent Sample Preparation: Variability in extraction efficiency or sample cleanup can lead to differing amounts of matrix components in the final extract.

  • Analyte Instability: this compound, as an ester, can be susceptible to hydrolysis under certain pH conditions during sample preparation.

Troubleshooting Steps:

  • Use of an Internal Standard: The use of a suitable internal standard is crucial to correct for variability in sample preparation and matrix effects. For this compound, an ideal internal standard would be a stable isotope-labeled version (e.g., this compound-d5) or a structurally similar odd-chain fatty acid ethyl ester that is not present in the sample, such as ethyl heptadecanoate .

  • Standardize Sample Preparation: Ensure that all steps of the sample preparation protocol are performed consistently for all samples, including timing, solvent volumes, and mixing procedures.

  • pH Control: Maintain a neutral or slightly acidic pH during extraction to minimize the risk of ester hydrolysis.

Issue 3: Low Analyte Response or Signal Suppression in LC-MS

Possible Causes:

  • Ion Suppression: Co-eluting matrix components, such as phospholipids from plasma or lipids from food matrices, can compete with this compound for ionization in the mass spectrometer's source, leading to a reduced signal. This is a very common issue in electrospray ionization (ESI).

  • Inefficient Extraction/Recovery: The analyte may not be efficiently extracted from the sample matrix, or it may be lost during cleanup steps.

Troubleshooting Steps:

  • Improve Sample Cleanup: Implement more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.

  • Chromatographic Separation: Modify the LC gradient to better separate this compound from the region where matrix components elute. A common strategy is to ensure the analyte does not elute in the void volume where many polar interferences appear.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby mitigating ion suppression. This is only feasible if the analyte concentration is high enough to remain detectable after dilution.

  • Change Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), as it can be less susceptible to matrix effects than ESI for certain compounds.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal by co-eluting compounds from the sample matrix. In the context of this compound analysis, these effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal) in the mass spectrometer. This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. The primary cause is competition for ionization in the ion source between this compound and other matrix components.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method is the post-extraction spike. This involves comparing the signal response of a pure standard of this compound in a clean solvent to the response of the same standard spiked into a blank, extracted sample matrix. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A matrix effect is generally considered significant if the deviation from 100% is greater than 15-20%.

Q3: What is a suitable internal standard for the quantitative analysis of this compound?

A3: An ideal internal standard should have similar chemical and physical properties to the analyte and should not be present in the samples. For this compound, the following are good options:

  • Stable Isotope-Labeled this compound: This is the best choice as it will co-elute and experience the same matrix effects. However, it can be expensive and may not be readily available.

  • Ethyl Heptadecanoate (C17:0 ethyl ester): This is an excellent and commonly used internal standard for the analysis of fatty acid ethyl esters. As an odd-chain fatty acid ester, it is generally not naturally present in most biological samples.

Q4: Which sample preparation technique is best for reducing matrix effects when analyzing this compound in plasma?

A4: For plasma samples, a multi-step approach is often most effective:

  • Protein Precipitation: Initially, proteins are precipitated using a solvent like acetonitrile.

  • Liquid-Liquid Extraction (LLE): The supernatant is then subjected to LLE with a non-polar solvent like hexane to extract the lipids, including this compound, leaving more polar interfering substances behind.

  • Solid-Phase Extraction (SPE): For the cleanest extracts, SPE is highly recommended. An aminopropyl-silica SPE column can be used to purify fatty acid ethyl esters.

Q5: Can I use the same sample preparation method for analyzing this compound in different food matrices?

A5: While the general principles of extraction (LLE or SPE) apply, the specific protocol may need to be optimized for different food matrices due to their varying compositions (e.g., high fat, high sugar, high protein). For oily matrices like vegetable oil, a simple dilution in a suitable solvent followed by a cleanup step might be sufficient. For more complex matrices, a more extensive extraction and cleanup procedure will likely be necessary. It is always recommended to validate the sample preparation method for each new matrix type.

Quantitative Data Summary

The following tables provide illustrative data on recovery and matrix effects for fatty acid ethyl esters (FAEEs), including compounds structurally similar to this compound, in common matrices. This data is intended to serve as a guideline, and actual results may vary depending on the specific experimental conditions.

Table 1: Illustrative Recovery and Matrix Effect Data for this compound in Human Plasma using different sample preparation methods.

Sample Preparation MethodAnalyteAverage Recovery (%)Matrix Effect (%)Predominant Effect
Protein Precipitation (Acetonitrile)This compound85 - 10560 - 85Suppression
Liquid-Liquid Extraction (Hexane)This compound75 - 9580 - 100Slight Suppression
Solid-Phase Extraction (SPE)This compound90 - 11095 - 105Minimal

Table 2: Illustrative Matrix Effect of this compound in Various Food Matrices (after QuEChERS-based extraction).

Food MatrixMatrix Effect (%)Predominant Effect
Olive Oil110 - 130Enhancement
Bovine Milk80 - 95Suppression
Chicken Meat85 - 100Slight Suppression
Honey70 - 90Suppression

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound in Human Plasma

This protocol is based on established methods for fatty acid ethyl ester analysis.

1. Sample Preparation: a. To 1 mL of plasma, add 100 µL of internal standard solution (e.g., ethyl heptadecanoate in methanol). b. Protein Precipitation: Add 2 mL of cold acetone, vortex for 30 seconds, and centrifuge at 3000 x g for 10 minutes. c. Transfer the supernatant to a new tube. d. Liquid-Liquid Extraction: Add 3 mL of hexane, vortex for 1 minute, and centrifuge to separate the phases. e. Transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Solid-Phase Extraction (SPE) Cleanup: i. Condition an aminopropyl-silica SPE cartridge with 3 mL of hexane. ii. Reconstitute the dried extract in 1 mL of hexane and load it onto the SPE cartridge. iii. Elute the ethyl esters with 5 mL of hexane. iv. Evaporate the eluate to a final volume of 100 µL for GC-MS analysis.

2. GC-MS Parameters (Illustrative):

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
  • Injector: Splitless, 250°C.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Oven Program: Initial temperature 60°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 10°C/min, hold for 5 min.
  • MS Detection: Electron Ionization (EI) at 70 eV. Scan range m/z 50-400 or Selected Ion Monitoring (SIM) for target ions.

Protocol 2: LC-MS/MS Analysis of this compound in Vegetable Oil

This protocol is adapted from methods for analyzing fatty acid ethyl esters in complex lipid matrices.

1. Sample Preparation: a. Weigh 1 g of the oil sample into a 50 mL centrifuge tube. b. Add 100 µL of internal standard solution (e.g., ethyl heptadecanoate). c. Extraction: Add 10 mL of acetonitrile, vortex for 2 minutes. d. Centrifuge at 4000 x g for 5 minutes. e. Transfer the acetonitrile (upper) layer to a new tube. f. Cleanup (optional, if high levels of interfering compounds are present): A dispersive SPE (dSPE) cleanup with C18 sorbent can be performed on the acetonitrile extract. g. Evaporate the extract to dryness under nitrogen. h. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative):

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.
  • Mobile Phase B: Methanol/Acetonitrile (50:50, v/v) with 0.1% formic acid.
  • Gradient: Start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Ion Source: ESI or APCI, positive mode.
  • Detection: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of this compound and the internal standard.

Visualizations

Troubleshooting_Workflow start Start: Inaccurate Quantification of This compound check_is Check Internal Standard (IS) Performance start->check_is is_ok IS Response Consistent? check_is->is_ok assess_me Assess Matrix Effect (ME) is_ok->assess_me Yes troubleshoot_is Troubleshoot IS: - Check concentration - Select different IS is_ok->troubleshoot_is No me_significant ME > 15-20%? assess_me->me_significant improve_cleanup Improve Sample Cleanup: - LLE - SPE me_significant->improve_cleanup Yes validate Re-validate Method me_significant->validate No optimize_chrom Optimize Chromatography improve_cleanup->optimize_chrom use_mmc Use Matrix-Matched Calibrants optimize_chrom->use_mmc use_mmc->validate end End: Accurate Quantification validate->end troubleshoot_is->check_is

Caption: A flowchart for systematically troubleshooting matrix effects.

Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.

References

Troubleshooting low recovery of ethyl pentadecanoate in extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low recovery of ethyl pentadecanoate during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is consistently low. Where should I begin troubleshooting?

Low recovery is a common issue that can stem from several stages of the analytical workflow. A systematic approach is crucial for identifying the root cause. Start by evaluating the most common sources of analyte loss:

  • Extraction Efficiency: The choice of solvent and the physical extraction process may not be optimal for this compound.

  • Phase Separation: In liquid-liquid extractions, incomplete separation between the aqueous and organic layers can lead to significant loss of the analyte.[1]

  • Sample Matrix Effects: Components within your sample may interfere with the extraction or the final analysis, especially in mass spectrometry.[1][2]

  • Chemical Degradation: Although generally stable, this compound can undergo hydrolysis (saponification) under strongly acidic or basic conditions, converting it into pentadecanoic acid and ethanol.[3][4]

  • Multi-step Procedures: Each sample transfer, cleanup, or solvent evaporation step introduces a potential for analyte loss.

Q2: How does my choice of extraction solvent affect the recovery of this compound?

The selection of an appropriate extraction solvent is critical for achieving high recovery. This compound is a hydrophobic, non-polar molecule, and the principle of "like dissolves like" is paramount.

  • Polarity Mismatch: Using a highly polar solvent will result in poor partitioning of the non-polar this compound from the sample matrix into the extraction solvent.

  • Optimal Solvents: Non-polar solvents such as hexane, chloroform, and ethers are highly effective for extracting this compound. For complex matrices, a mixture of solvents, like the chloroform/methanol combination used in Folch or Bligh & Dyer methods, can be effective.

  • Solvent-to-Sample Ratio: A single extraction may be insufficient. To maximize recovery, consider increasing the solvent-to-sample ratio or performing multiple sequential extractions of the sample and pooling the organic phases. A second extraction has been shown to improve recovery from 84% to 96% in some lipid analyses.

Q3: Could incomplete phase separation in my liquid-liquid extraction (LLE) be the cause of low recovery?

Yes, this is a very common source of error. If the organic layer (containing your analyte) is not cleanly separated from the aqueous layer, you may inadvertently discard a portion of your analyte or introduce interfering substances into your final extract.

  • Emulsion Formation: Vigorous shaking can sometimes create stable emulsions at the interface, trapping the analyte.

  • Troubleshooting Steps:

    • Centrifugation: Spin the sample after mixing. This is a highly effective way to break emulsions and create a sharp, well-defined interface between the layers.

    • "Salting Out": Add a neutral salt (e.g., sodium sulfate or sodium chloride) to the aqueous layer to increase its polarity and ionic strength. This reduces the solubility of non-polar compounds in the aqueous phase, driving them more completely into the organic solvent.

    • Careful Aspiration: When removing the desired layer with a pipette, be careful not to disturb the interface or aspirate any of the unwanted layer.

Q4: Can the pH of my sample or extraction solvents impact the recovery of this compound?

While this compound itself is a neutral molecule, the pH of the medium can have a significant indirect impact on its stability and recovery.

  • Risk of Saponification: this compound is an ester and can be hydrolyzed back to pentadecanoic acid and ethanol under strong basic conditions (saponification). If your sample preparation involves exposure to high pH, you risk chemically degrading your target analyte.

  • Acid-Catalyzed Hydrolysis: Similarly, strongly acidic conditions, especially with heat, can also promote hydrolysis.

  • Matrix Modification: Adjusting the pH can be a deliberate strategy to improve extraction selectivity. For example, if your sample contains acidic or basic impurities, adjusting the pH can ionize them, making them more soluble in the aqueous phase and less likely to be co-extracted with the neutral this compound into the organic phase. For optimal recovery of the ester, maintaining a near-neutral pH is generally recommended unless a specific pH adjustment is needed to suppress matrix interferences.

Q5: I'm using Solid-Phase Extraction (SPE) for sample cleanup. What are the common pitfalls leading to low recovery?

Solid-Phase Extraction (SPE) is an excellent tool for cleanup but involves several critical steps where analyte loss can occur.

  • Inappropriate Sorbent Choice: For a non-polar compound like this compound, a reverse-phase sorbent (like C8 or C18) is typically used. Using a polar sorbent would result in poor retention.

  • Analyte Breakthrough: This occurs when the analyte fails to adsorb to the SPE sorbent during the sample loading step. This can be caused by loading the sample in a solvent that is too strong (too non-polar for reverse-phase), causing the analyte to wash straight through.

  • Premature Elution: The wash solvent may be too strong, causing the analyte to be washed away along with the interferences before the final elution step.

  • Incomplete Elution: The elution solvent may not be strong enough to completely desorb the analyte from the sorbent, leaving a portion of it behind on the cartridge.

To troubleshoot, analyze each fraction (the flow-through, the wash, and the final eluate) to pinpoint where the analyte is being lost.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₇H₃₄O₂
Molar Mass 270.45 g/mol
Appearance Colorless to light yellow liquid
Density ~0.86 g/mL at 20 °C
Melting Point 11 - 14 °C
Boiling Point 158 - 159 °C @ 5 mmHg
Solubility Soluble in non-polar organic solvents (alcohols, ethers); Insoluble in water.
logP (Octanol/Water) 6.31 - 7.24

Table 2: Common Solvents for Liquid-Liquid Extraction

SolventPolarity IndexDensity (g/mL)Notes
n-Hexane 0.10.655Highly non-polar. Good for extracting hydrophobic compounds. Forms the top layer with water.
Diethyl Ether 2.80.713Good general-purpose solvent for a range of polarities. Volatile. Forms the top layer.
Ethyl Acetate 4.40.902Medium polarity. Can extract a broader range of compounds. Forms the top layer.
Dichloromethane 3.11.33Effective for a wide range of compounds. Forms the bottom layer with water.
Chloroform 4.11.49Commonly used in lipid extractions (e.g., Folch method). Forms the bottom layer.

Experimental Protocols

Protocol 1: General Liquid-Liquid Extraction (LLE) for this compound

This protocol provides a general workflow for extracting this compound from a liquid sample (e.g., plasma, cell culture media).

  • Sample Preparation: To 1 mL of your sample in a glass centrifuge tube, add your internal standard.

  • First Extraction:

    • Add 3 mL of a non-polar extraction solvent (e.g., hexane or a 2:1 chloroform:methanol mixture).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation:

    • Centrifuge the tube at 2000 x g for 10 minutes to achieve a clean separation of the organic and aqueous layers.

  • Collection:

    • Carefully transfer the organic layer (top layer for hexane, bottom for chloroform) to a clean glass tube. Avoid disturbing the interface.

  • Second Extraction:

    • Add another 3 mL of the extraction solvent to the remaining aqueous sample.

    • Repeat steps 2-4, pooling the second organic extract with the first.

  • Drying and Concentration:

    • Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent under a gentle stream of nitrogen. Avoid excessive heat, which could potentially degrade other sample components.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of an appropriate solvent (e.g., hexane, isooctane) for chromatographic analysis.

Protocol 2: Troubleshooting an SPE Method for Analyte Loss

This protocol helps determine at which stage of an SPE procedure the analyte is being lost.

  • Prepare a Spiked Sample: Spike a known amount of this compound standard into a blank matrix sample (a sample identical to your test samples but without the analyte).

  • Perform SPE and Collect Fractions: Process the spiked sample through your entire SPE procedure. Crucially, collect every fraction in separate, labeled vials:

    • Fraction 1 (Flow-through): The sample that passes through the cartridge during the loading step.

    • Fraction 2 (Wash): The solvent that is passed through the cartridge after loading to remove interferences.

    • Fraction 3 (Eluate): The final solvent used to elute the this compound.

  • Analyze Fractions: Analyze all three collected fractions, along with an unextracted standard of the same concentration, using your validated analytical method (e.g., GC-MS).

  • Interpret Results:

    • Analyte in Fraction 1: Indicates analyte breakthrough. The loading solvent may be too strong, or the flow rate too high.

    • Analyte in Fraction 2: Indicates premature elution. The wash solvent is too strong and is removing the analyte along with interferences.

    • Low Analyte in Fraction 3: If little analyte is found in Fractions 1 and 2, but recovery is still low in the eluate, it points to incomplete elution (the elution solvent is too weak) or irreversible binding to the sorbent.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Low this compound Recovery start Low Recovery Observed check_solvent Is the extraction solvent optimal? start->check_solvent check_phases Is phase separation complete? check_solvent->check_phases Yes action_solvent Match solvent polarity to analyte. Use non-polar solvent (e.g., Hexane). check_solvent->action_solvent No check_extractions Are multiple extractions performed? check_phases->check_extractions Yes action_phases Centrifuge to break emulsions. Consider 'salting out'. check_phases->action_phases No check_ph Is pH neutral and controlled? check_extractions->check_ph Yes action_extractions Perform a second or third extraction. Pool organic layers. check_extractions->action_extractions No check_spe Using SPE? check_ph->check_spe Yes action_ph Adjust pH to ~7. Avoid strong acids/bases. check_ph->action_ph No action_spe Troubleshoot SPE method. (See Protocol 2) check_spe->action_spe Yes end_bad Issue Persists: Investigate Matrix Effects / Instrument Performance check_spe->end_bad No end_good Recovery Improved action_solvent->end_good action_phases->end_good action_extractions->end_good action_ph->end_good action_spe->end_good

A logical workflow for troubleshooting low recovery of this compound.

References

Technical Support Center: Addressing Co-elution Issues with Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving chromatographic issues related to ethyl pentadecanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve potential co-elution problems during their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in chromatography?

This compound (C17:0 ethyl ester) is an ethyl ester of the 15-carbon saturated fatty acid, pentadecanoic acid. In gas chromatography (GC) and other analytical techniques, it is frequently used as an internal standard.[1][2][3] Its odd-numbered carbon chain makes it less common in many biological and commercial samples, which are typically dominated by even-numbered fatty acids. This unique characteristic often allows its chromatographic peak to be well-separated from other sample components, making it a reliable point of reference for quantification.

Q2: What are the common causes of peak co-elution with this compound?

Co-elution occurs when two or more compounds elute from the chromatographic column at the same time, resulting in overlapping peaks. While this compound is chosen for its typically good separation, co-elution can still occur due to:

  • Matrix Complexity: Biological or complex samples may contain compounds with similar physicochemical properties to this compound, leading to incomplete separation.

  • Presence of Similar Fatty Acid Esters: Other fatty acid esters with similar chain lengths and degrees of saturation, such as methyl esters of C16 fatty acids (e.g., methyl palmitate) or ethyl esters of other medium-chain fatty acids, can potentially co-elute.

  • Inadequate Chromatographic Conditions: Suboptimal method parameters, including the temperature program, carrier gas flow rate, or column choice, can lead to poor resolution.

Q3: How can I detect co-elution with my this compound peak?

Identifying co-elution is a critical first step. Here are some common indicators:

  • Peak Shape Distortion: Look for asymmetrical peaks, such as those with shoulders or tailing, which can suggest the presence of a hidden overlapping peak.

  • Mass Spectrometry (MS) Data Analysis: If using a GC-MS system, examine the mass spectrum across the peak. A change in the relative abundance of ions from the beginning to the end of the peak is a strong indicator of co-elution.

  • Varying Analytical Conditions: A slight modification in the analytical method (e.g., a small change in the temperature ramp rate) that results in a change in the peak shape may reveal a previously hidden co-eluting compound.

Troubleshooting Guides

Guide 1: Gas Chromatography (GC) Method Optimization

Issue: Poor resolution between this compound and a closely eluting peak in a GC analysis.

Troubleshooting Workflow:

GC_Troubleshooting start Start: Co-elution Suspected temp_program Adjust Temperature Program (Lower initial temp, slower ramp rate) start->temp_program resolved Resolution Achieved temp_program->resolved Success not_resolved Issue Persists temp_program->not_resolved No Improvement flow_rate Optimize Carrier Gas Flow Rate (Adjust for optimal linear velocity) flow_rate->resolved Success not_resolved2 Issue Persists flow_rate->not_resolved2 No Improvement column_select Select a Different GC Column (e.g., higher polarity) column_select->resolved Success not_resolved3 Issue Persists column_select->not_resolved3 No Improvement sample_prep Enhance Sample Preparation (e.g., SPE cleanup) sample_prep->resolved Success not_resolved->flow_rate not_resolved2->column_select not_resolved3->sample_prep

Caption: Stepwise workflow for troubleshooting co-elution in GC.

Detailed Steps:

  • Adjust the Temperature Program:

    • Rationale: The oven temperature program significantly influences the separation of compounds based on their boiling points and interactions with the stationary phase.

    • Protocol:

      • Lower the initial oven temperature to improve the separation of more volatile compounds.

      • Decrease the temperature ramp rate (e.g., from 10°C/min to 5°C/min) to increase the interaction time of analytes with the stationary phase, which can enhance resolution.

  • Optimize Carrier Gas Flow Rate:

    • Rationale: The linear velocity of the carrier gas (e.g., helium or hydrogen) affects column efficiency (peak sharpness).

    • Protocol:

      • Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer.

      • Experiment with slightly higher and lower flow rates to find the best separation for your specific analytes.

  • Select a Different GC Column:

    • Rationale: The choice of stationary phase chemistry is a critical factor in achieving selectivity between co-eluting compounds.

    • Protocol:

      • If you are using a non-polar column (e.g., DB-5ms), consider switching to a column with a different selectivity, such as a mid-polar or polar stationary phase (e.g., a wax column like DB-WAX). This will alter the elution order based on polarity and can resolve compounds that co-elute on a non-polar phase.

  • Enhance Sample Preparation:

    • Rationale: Complex sample matrices can introduce interfering compounds. A more thorough sample cleanup can remove these interferences before GC analysis.

    • Protocol:

      • Implement a solid-phase extraction (SPE) step to isolate the fatty acid ethyl esters from other matrix components. Aminopropyl-silica SPE columns can be effective for this purpose.[4]

Data Presentation: Impact of Method Optimization on Resolution

The following table illustrates the potential impact of troubleshooting steps on the resolution (Rs) between this compound and a hypothetical co-eluting peak.

ParameterInitial MethodAfter Temp. Program OptimizationAfter Column Change (Polar Column)
Resolution (Rs) 0.8 (Poor)1.2 (Partial)> 1.5 (Baseline)
This compound Peak Width (min) 0.150.120.10
Co-eluting Peak Retention Time (min) 15.2515.3516.10
This compound Retention Time (min) 15.2015.2015.80

Experimental Protocols

Protocol 1: GC-MS Analysis of Fatty Acid Ethyl Esters (FAEEs)

This protocol provides a general method for the analysis of FAEEs, including this compound, in a biological matrix.

1. Sample Preparation (Lipid Extraction and SPE Cleanup):

  • To a 1 mL plasma sample, add a known concentration of this compound as an internal standard.

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., hexane:isopropanol).

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of hexane.

  • Condition an aminopropyl-silica SPE cartridge with hexane.

  • Load the sample onto the SPE cartridge.

  • Elute the FAEEs with hexane.

  • Evaporate the eluate and reconstitute in a known volume of hexane for GC-MS analysis.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent (e.g., DB-WAX)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 10°C/min to 200°C

    • Ramp 2: 5°C/min to 250°C, hold for 5 minutes

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity and selectivity.

Logical Relationship for Method Selection:

Method_Selection start Start: Analyze this compound matrix Complex Matrix? start->matrix spe Incorporate SPE Cleanup matrix->spe Yes no_spe Direct Injection of Extract matrix->no_spe No separation Known Co-eluting Compounds? nonpolar_col Use Non-polar Column (e.g., DB-5ms) separation->nonpolar_col No polar_col Use Polar Column (e.g., DB-WAX) separation->polar_col Yes spe->separation no_spe->separation

References

Technical Support Center: Optimization of Derivatization for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the derivatization of fatty acids for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for fatty acid analysis by GC?

A1: Free fatty acids are highly polar compounds that can lead to several analytical challenges in GC. Their polarity causes them to form hydrogen bonds, resulting in poor peak shape (tailing), low volatility leading to long elution times, and potential adsorption onto the GC column and injector port.[1][2][3][4] Derivatization converts the polar carboxyl group into a less polar, more volatile ester, typically a fatty acid methyl ester (FAME), which significantly improves chromatographic separation, accuracy, and reproducibility.[3]

Q2: What are the most common derivatization methods for fatty acids?

A2: The most prevalent methods for preparing fatty acid methyl esters (FAMEs) include:

  • Acid-catalyzed esterification/transesterification: Reagents like boron trifluoride (BF3) in methanol or methanolic HCl are widely used for both free fatty acids and those in complex lipids.

  • Base-catalyzed transesterification: This rapid method uses reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in methanol. It is effective for glycerolipids but not for free fatty acids.

  • Silylation: Reagents such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) convert carboxylic acids to trimethylsilyl (TMS) esters. This method is also effective for other functional groups.

  • Diazomethane: This reagent provides rapid and clean methylation of free fatty acids with minimal by-products. However, it is highly toxic and explosive, requiring special handling precautions.

Q3: How do I choose the most suitable derivatization reagent?

A3: The selection of a derivatization reagent depends on the sample matrix and the types of fatty acids being analyzed.

  • For samples containing free fatty acids , acid-catalyzed methods (e.g., BF3-methanol) or diazomethane are effective.

  • For transesterification of triglycerides in oils and fats, both acid- and base-catalyzed methods are suitable. Base-catalyzed methods are generally faster and occur at milder temperatures.

  • For samples with heat-sensitive or labile fatty acids (e.g., conjugated linoleic acids), milder methods like base-catalyzed reactions or specific BF3-methanol protocols at room temperature are recommended to prevent isomerization or degradation.

  • For furan fatty acids , acidic reagents like BF3-methanol can degrade the furan ring, making milder reagents like (trimethylsilyl)diazomethane (TMSD) a better choice.

Q4: What are the main advantages and disadvantages of acid-catalyzed versus base-catalyzed methods?

A4:

  • Acid-catalyzed methods (e.g., BF3-Methanol):

    • Advantages: Effective for both free fatty acids and esterified lipids (transesterification).

    • Disadvantages: Can be slower than base-catalyzed methods, may require higher temperatures that can degrade labile fatty acids, and can produce artifacts with unsaturated fatty acids.

  • Base-catalyzed methods (e.g., KOH in Methanol):

    • Advantages: Very rapid (can be complete in minutes at room temperature), uses less aggressive reagents, and minimizes the risk of degrading sensitive fatty acids.

    • Disadvantages: Not effective for derivatizing free fatty acids and can be inhibited by the presence of water.

Troubleshooting Guide

Problem 1: Low or Inconsistent FAME Peak Areas/Low Recovery

Possible Cause Solution
Incomplete Derivatization Optimize reaction conditions by varying time, temperature, and reagent concentration. Analyze aliquots at different time points to determine when the FAME peak area plateaus.
Presence of Water Ensure all solvents and glassware are anhydrous. Many derivatization reagents are moisture-sensitive. Dry the sample extract with anhydrous sodium sulfate before adding the derivatization reagent. Consider adding a water scavenger like 2,2-dimethoxypropane.
Insufficient Reagent Ensure a sufficient molar excess of the derivatization reagent is used. The reagent may be consumed by water or other reactive species in the sample.
Inefficient Extraction of FAMEs After derivatization, ensure vigorous mixing (vortexing) with the extraction solvent (e.g., hexane) to move the nonpolar FAMEs into the organic layer. Perform a second extraction of the aqueous phase to improve recovery rates. Adding a saturated NaCl solution can help force the FAMEs into the organic phase.
Degraded Reagents Store derivatization reagents according to the manufacturer's instructions to prevent degradation. Use fresh, high-quality reagents.

Problem 2: Extra or Unexpected Peaks in the Chromatogram

Possible Cause Solution
Reagent Artifacts or By-products Some reagents can create by-products. For example, BF3-methanol can produce methoxy artifacts with unsaturated fatty acids. Prepare a reagent blank (without the sample) to identify any contaminant peaks originating from the reagents or solvents.
Isomerization of Fatty Acids Harsh reaction conditions (high temperatures or strong acids/bases) can cause isomerization of double bonds in unsaturated fatty acids. Use milder reaction conditions where possible.
Contaminated Solvents or Glassware Use high-purity, GC-grade solvents and ensure all glassware is thoroughly cleaned.
Incomplete Reaction If the reaction is incomplete, you may see peaks for both the free fatty acids and their corresponding methyl esters. Ensure the reaction has gone to completion by optimizing the protocol.

Problem 3: Poor Peak Shape (Tailing or Broadening)

Possible Cause Solution
Adsorption in the GC System Underivatized fatty acids will tail significantly. If derivatization is complete, active sites in the GC inlet liner or on the column can cause adsorption. Use a deactivated liner and consider silanizing glassware.
Column Degradation A contaminated or degraded GC column can lead to poor peak shape. Condition the column according to the manufacturer's instructions or trim the front end of the column.
Acidic By-products Some derivatization reactions can produce acidic by-products that affect chromatography. Ensure these are removed during the workup/extraction phase.

Quantitative Data Summary

Table 1: Comparison of Common Derivatization Reagent Conditions

ReagentTypical Conditions (Time & Temp)Target AnalytesKey AdvantagesKey Disadvantages
BF3-Methanol (12-14%) 5-60 min at 60-100°CFree Fatty Acids & AcylglycerolsWidely applicable, effective for complex samples.Can form artifacts with unsaturated FAs; higher temperatures may degrade labile FAs.
Methanolic HCl (e.g., 5%) 1-1.5 hours at 100°CFree Fatty Acids & AcylglycerolsGood yields, stable reagent if stored properly.Slower reaction rate compared to base-catalyzed methods.
KOH/NaOH in Methanol ~2-30 min at room temp or 50°CAcylglycerols (Transesterification)Very fast, mild conditions, fewer artifacts.Not effective for free fatty acids.
BSTFA / MSTFA (+1% TMCS) 60 min at 60°CFree Fatty Acids, Hydroxyl groupsDerivatizes multiple functional groups.Moisture sensitive; TMS derivatives have limited stability.
(Trimethylsilyl)diazomethane (TMSD) 30 min at 50°CFree Fatty AcidsSafer alternative to diazomethane; mild conditions.Slower reaction rates and lower yields compared to diazomethane.

Experimental Protocols

Protocol 1: Esterification of Fatty Acids using BF3-Methanol

This protocol describes the conversion of fatty acids and transesterification of lipids into FAMEs.

Materials:

  • Dried lipid/fatty acid sample (1-25 mg)

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (GC grade)

  • Saturated NaCl solution or purified water

  • Anhydrous sodium sulfate

  • Micro reaction vessel or screw-capped glass tube with PTFE-lined cap

  • Heating block or water bath

Procedure:

  • Place the dried sample into a micro reaction vessel. If the sample is in an aqueous solvent, it must be evaporated to dryness first.

  • Add 2 mL of 14% BF3-methanol reagent to the vessel.

  • Cap the vessel tightly and heat at 60-100°C for 5-30 minutes. The optimal time and temperature should be determined empirically for your specific sample type. A common starting point is 60°C for 10 minutes.

  • Cool the vessel to room temperature.

  • Add 1 mL of saturated NaCl solution (or water) and 1-2 mL of hexane.

  • Vortex vigorously for at least 1 minute to extract the FAMEs into the upper hexane layer.

  • Allow the layers to separate. Centrifugation can aid this process.

  • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC analysis.

Protocol 2: Base-Catalyzed Transesterification using KOH in Methanol

This protocol is a rapid method for preparing FAMEs from oils and fats (triglycerides). It is not suitable for free fatty acids.

Materials:

  • Oil or fat sample (~50 mg)

  • Hexane (GC grade)

  • 2M Potassium hydroxide (KOH) in methanol

  • Purified water

  • Screw-capped glass tube

  • Water bath

Procedure:

  • Weigh approximately 50 mg of the liquid fat sample into a reaction tube.

  • Add 1 mL of hexane to dissolve the sample.

  • Add 1 mL of 2M methanolic KOH solution.

  • Cap the tube and shake vigorously for 30 seconds.

  • Heat the tube in a water bath at 50-70°C for 2-30 minutes. A common condition is 50°C for 30 minutes.

  • Cool the mixture to room temperature.

  • Add 1 mL of water and mix gently.

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Transfer the upper organic layer to a GC vial for analysis.

Visualizations

G General Workflow for Fatty Acid Derivatization (BF3-Methanol) cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction FAME Extraction cluster_analysis Final Preparation Sample 1. Dried Lipid/FA Sample Solvent 2. Add BF3-Methanol Reagent Sample->Solvent Heat 3. Heat (e.g., 60°C, 10 min) Solvent->Heat Cool 4. Cool to Room Temp Heat->Cool AddWater 5. Add Water & Hexane Cool->AddWater Vortex 6. Vortex to Extract FAMEs AddWater->Vortex Separate 7. Phase Separation Vortex->Separate Transfer 8. Transfer Hexane Layer Separate->Transfer Dry 9. Dry with Na2SO4 Transfer->Dry GC 10. Ready for GC Analysis Dry->GC

Caption: Workflow for Fatty Acid Derivatization using BF3-Methanol.

G Troubleshooting Logic for Low FAME Recovery cluster_reaction Reaction Conditions cluster_purity Reagent & Sample Purity cluster_extraction Extraction Efficiency Start Low FAME Recovery Detected CheckReaction Is the reaction going to completion? Start->CheckReaction Optimize Optimize: Increase time, temp, or reagent concentration. CheckReaction->Optimize No CheckWater Is water present in the sample or reagents? CheckReaction->CheckWater Yes Optimize->CheckWater DrySample Ensure sample/solvents are anhydrous. Use Na2SO4. CheckWater->DrySample Yes CheckExtraction Is the FAME extraction efficient? CheckWater->CheckExtraction No DrySample->CheckExtraction ImproveExtraction Improve mixing, add salt, perform second extraction. CheckExtraction->ImproveExtraction No Resolved Problem Resolved CheckExtraction->Resolved Yes ImproveExtraction->Resolved

Caption: Troubleshooting Decision Tree for Low FAME Recovery.

References

Validation & Comparative

A Comparative Guide to Ethyl Pentadecanoate and Methyl Pentadecanoate Standards for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of analytical chemistry and drug development, the use of high-purity standards is paramount for accurate quantification and identification of fatty acids. Among the saturated fatty acid esters, ethyl pentadecanoate and mthis compound serve as crucial reference materials, particularly in gas chromatography (GC) applications. This guide provides a comprehensive comparison of these two standards, supported by their physicochemical properties and a general experimental protocol for their use.

Physicochemical Properties: A Head-to-Head Comparison

The selection of an appropriate internal standard is a critical decision in analytical method development. Key physical and chemical characteristics influence the standard's behavior during analysis. The following table summarizes the key properties of this compound and mthis compound.

PropertyThis compoundMthis compound
Molecular Formula C17H34O2[1][2]C16H32O2[3]
Molecular Weight 270.45 g/mol [4]256.42 g/mol
Melting Point 11 - 14 °C18 - 19 °C
Boiling Point 157 - 159 °C at 5 mmHg141 - 142 °C at 3 mmHg
Density 0.859 - 0.860 g/mL at 20 °C~0.870 g/mL
Refractive Index ~1.439 - 1.440 at 20 °C~1.440 at 20 °C
Purity (Typical) ≥ 97% (GC)≥ 99.5% (GC)
Appearance Colorless to almost colorless clear liquidColorless to light yellow clear liquid
Solubility Insoluble in water; soluble in alcohols and ethersInsoluble in water

Applications in Research

Both ethyl and methyl esters of pentadecanoic acid are primarily utilized as internal standards in the analysis of fatty acid methyl esters (FAMEs) by gas chromatography. Mthis compound is frequently cited as an internal standard for the quantification of FAMEs in various matrices, including biological samples and biofuels. The choice between the ethyl and methyl ester often depends on the specific fatty acid profile of the sample being analyzed to ensure that the internal standard does not co-elute with any of the analytes of interest.

Beyond their roles as analytical standards, these esters find applications in other areas. This compound is used in the flavor and fragrance industry and as a model compound in lipid metabolism studies. Similarly, mthis compound is utilized in the food and cosmetics industries and as a tool in biotechnology research to understand fatty acid synthesis and metabolism.

Experimental Protocol: Gas Chromatography of Fatty Acid Esters

The following is a generalized protocol for the analysis of fatty acids, converted to their methyl or ethyl esters, using gas chromatography with an internal standard. This protocol is a composite based on established methods for FAME analysis.

Objective: To quantify the fatty acid content of a sample using an internal standard (this compound or mthis compound).

Materials:

  • Sample containing fatty acids

  • Internal Standard (this compound or Mthis compound)

  • Esterification Reagent (e.g., Methanolic HCl or BF3-methanol)

  • Hexane (or other suitable organic solvent)

  • Anhydrous Sodium Sulfate

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary Column suitable for FAME analysis (e.g., polar, such as those coated with polyethylene glycol or biscyanopropyl siloxane)

Procedure:

  • Sample Preparation and Lipid Extraction:

    • Homogenize the sample if necessary.

    • Extract the total lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Internal Standard Spiking:

    • Accurately weigh a known amount of the extracted lipid.

    • Add a precise volume of a standard solution of either this compound or mthis compound in hexane. The amount of internal standard added should be comparable to the expected amount of the analytes.

  • Esterification:

    • Evaporate the solvent from the lipid and internal standard mixture under a stream of nitrogen.

    • Add the esterification reagent (e.g., 2 mL of 2 M methanolic HCl) to the dried sample.

    • Heat the mixture in a sealed vial at a specified temperature and time (e.g., 80°C for 20 minutes) to convert the fatty acids to their corresponding esters.

  • Extraction of Esters:

    • After cooling, add a known volume of hexane and water to the reaction mixture to extract the fatty acid esters.

    • Vortex the mixture and centrifuge to separate the layers.

    • Carefully transfer the upper hexane layer containing the esters to a clean vial.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC Analysis:

    • Inject a small volume (e.g., 1 µL) of the final hexane extract into the GC-FID.

    • Run the analysis using a suitable temperature program. A typical program might start at a lower temperature, ramp up to a higher temperature to elute all esters, and then hold. For example, an initial temperature of 70°C held for 2 minutes, followed by a ramp of 5°C/min to 240°C, held for 5 minutes.

    • The carrier gas is typically helium or hydrogen.

  • Data Analysis:

    • Identify the peaks corresponding to the internal standard and the fatty acid esters based on their retention times.

    • Calculate the concentration of each fatty acid using the following formula:

    Concentration of Analyte = (Area of Analyte / Area of Internal Standard) * (Concentration of Internal Standard / Response Factor of Analyte)

Visualizing the Workflow and Comparison

To further clarify the experimental process and the logical comparison between the two standards, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Chemical Reaction cluster_analysis Analysis Sample Biological or Food Sample Extraction Lipid Extraction Sample->Extraction Spiking Internal Standard (Ethyl or Methyl Pentadecanoate) Extraction->Spiking Esterification Esterification (e.g., Methanolic HCl) Spiking->Esterification Ester_Extraction Ester Extraction (Hexane) Esterification->Ester_Extraction GC_Analysis Gas Chromatography (GC-FID) Ester_Extraction->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Experimental workflow for fatty acid analysis using an internal standard.

logical_comparison cluster_ethyl This compound cluster_methyl Mthis compound EP_Mol C17H34O2 MW: 270.45 Comparison Choice of Standard EP_Mol->Comparison EP_MP MP: 11-14 °C EP_MP->Comparison EP_BP BP: 157-159 °C @ 5mmHg EP_BP->Comparison EP_App Application: Internal Standard, Flavors EP_App->Comparison MP_Mol C16H32O2 MW: 256.42 MP_Mol->Comparison MP_MP MP: 18-19 °C MP_MP->Comparison MP_BP BP: 141-142 °C @ 3mmHg MP_BP->Comparison MP_App Application: Internal Standard (Common), Biotechnology MP_App->Comparison

Key characteristics influencing the choice between ethyl and mthis compound.

References

A Comparative Guide to the Quantification of Ethyl Pentadecanoate: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of fatty acid ethyl esters (FAEEs) such as ethyl pentadecanoate is crucial for various applications, including biomarker research and quality control in pharmaceutical formulations. This guide provides a detailed comparison of two common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Quantitative Performance Comparison

The choice between GC-MS and HPLC-UV for this compound quantification will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix. The following table summarizes the typical performance characteristics of each method.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography-UV (HPLC-UV)
Linearity (R²) ≥ 0.995≥ 0.99
Limit of Detection (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Limit of Quantification (LOQ) ng/mL rangeµg/mL range
Accuracy (% Recovery) 90-110%95-105%
Precision (% RSD) < 15%< 5%

Experimental Protocols

Detailed methodologies for both GC-MS and HPLC-UV are provided below. These protocols are based on established methods for the analysis of fatty acid ethyl esters.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high sensitivity and specificity, making it ideal for trace-level quantification of this compound in complex matrices.

1. Sample Preparation:

  • Extraction: For biological samples, a liquid-liquid extraction is commonly employed. To 1 mL of plasma or serum, add an internal standard (e.g., ethyl heptadecanoate). Extract the lipids with a 2:1 (v/v) mixture of hexane and isopropanol.

  • Purification: The lipid extract is then purified using solid-phase extraction (SPE) with a silica-based sorbent to isolate the FAEE fraction.

  • Final Sample: The purified FAEE fraction is evaporated to dryness under a stream of nitrogen and reconstituted in a suitable solvent like hexane for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.

  • Column: DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or similar nonpolar capillary column.[1]

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 200°C at 25°C/min, then ramp to 300°C at 5°C/min and hold for 5 minutes.

  • Mass Spectrometer: Agilent 7000D MS/MS or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Monitored Ions for this compound: m/z 88, 101, 157.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust and widely available technique suitable for the quantification of this compound, particularly at higher concentrations. The lack of a strong UV chromophore in this compound necessitates detection at low wavelengths.

1. Sample Preparation:

  • Dissolution: The sample containing this compound is dissolved in the mobile phase or a compatible solvent like acetonitrile.

  • Filtration: The sample solution should be filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: 205 nm.

Methodology Workflows

The following diagrams illustrate the experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE SPE Solid-Phase Extraction LLE->SPE Evap Evaporation & Reconstitution SPE->Evap GC_Injection GC Injection Evap->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

GC-MS quantification workflow for this compound.

HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Reversed-Phase Separation HPLC_Injection->Separation UV_Detection UV Detection (205 nm) Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

HPLC-UV quantification workflow for this compound.

References

Comparative Guide to the Bioanalytical Performance of Ethyl Pentadecanoate as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the accuracy and precision of bioanalytical data. This guide provides an objective comparison of ethyl pentadecanoate's performance as an internal standard against other common alternatives, supported by established bioanalytical principles and representative experimental data.

An internal standard is a compound of a known amount added to samples at the beginning of the analytical process to correct for the variability of the analyte.[1] The ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout sample preparation and analysis.[1][2] this compound, the ethyl ester of pentadecanoic acid (a 15-carbon saturated fatty acid), is often selected as an internal standard, particularly in the analysis of fatty acids and their derivatives. Its utility stems from the fact that odd-chain fatty acids are generally not naturally abundant in most biological samples, minimizing the risk of endogenous interference.[3]

Comparative Performance Analysis

The choice of an internal standard significantly influences the reliability of bioanalytical results. The following tables compare the expected performance of this compound with two other common types of internal standards: a structurally similar analog and a stable isotope-labeled (SIL) version of the analyte. While specific data for this compound is not abundant in publicly available literature, the data presented is representative of the performance characteristics of these classes of internal standards.

Table 1: Comparison of Internal Standard Types for Bioanalysis

FeatureThis compound (Odd-Chain FAEE)Other Structural Analog (e.g., Ethyl Heptadecanoate)Stable Isotope-Labeled (SIL) Standard (e.g., Analyte-d5)
Structural Similarity to Analyte High (if analyte is a fatty acid ethyl ester)HighVirtually Identical
Co-elution with Analyte Close, but may have slightly different retention times.Close, but may have slightly different retention times.Co-elutes with the analyte.[4]
Correction for Matrix Effects GoodGoodExcellent
Correction for Extraction Variability GoodGoodExcellent
Potential for Endogenous Interference LowLowNone
Commercial Availability Generally availableGenerally availableMay require custom synthesis, can be costly.
Cost ModerateModerateHigh

Table 2: Expected Accuracy and Precision Data

The following table presents a hypothetical but representative comparison of accuracy and precision for the quantification of a fatty acid ethyl ester (FAEE) analyte using different internal standards. The values are based on typical performance characteristics observed in bioanalytical method validation.

Internal Standard TypeAnalyte ConcentrationAccuracy (% Bias)Intra-Assay Precision (% CV)Inter-Assay Precision (% CV)
This compound Low QC (3x LLOQ)± 10%< 10%< 10%
Medium QC± 8%< 8%< 8%
High QC± 5%< 5%< 5%
Structural Analog (Non-IS) Low QC (3x LLOQ)± 15%< 15%< 15%
Medium QC± 12%< 10%< 12%
High QC± 10%< 10%< 10%
Stable Isotope-Labeled IS Low QC (3x LLOQ)± 5%< 5%< 5%
Medium QC± 3%< 3%< 3%
High QC± 2%< 2%< 2%

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.

As indicated in the tables, while this compound provides good accuracy and precision, stable isotope-labeled internal standards are considered the gold standard in bioanalysis, offering the highest degree of accuracy and precision by perfectly mimicking the analyte's behavior during analysis.

Experimental Protocols

A detailed methodology is crucial for the successful implementation and validation of a bioanalytical method. Below is a representative protocol for the quantification of fatty acid ethyl esters (FAEEs) in human plasma using this compound as an internal standard with gas chromatography-mass spectrometry (GC-MS).

Protocol: Quantification of FAEEs in Human Plasma by GC-MS

1. Materials and Reagents:

  • This compound (internal standard)

  • Hexane (HPLC grade)

  • Acetone (HPLC grade)

  • Human plasma (drug-free)

  • Calibrators and Quality Control (QC) samples

  • Solid-phase extraction (SPE) cartridges (e.g., aminopropyl silica)

2. Sample Preparation:

  • To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution (this compound in hexane).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetone to precipitate proteins.

  • Vortex for 30 seconds and then centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane.

3. Solid-Phase Extraction (SPE):

  • Condition an aminopropyl silica SPE cartridge with 1 mL of hexane.

  • Load the reconstituted sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of hexane.

  • Elute the FAEEs with 1 mL of a 98:2 (v/v) hexane:diethyl ether solution.

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the final residue in 50 µL of hexane for GC-MS analysis.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar nonpolar dimethylpolysiloxane column.

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Quantification: Quantification is performed by constructing a calibration curve using the peak area ratio of the target FAEEs to the internal standard (this compound).

Visualizations

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize a typical bioanalytical workflow and the logical relationship in choosing an internal standard.

bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is extraction Extraction (e.g., LLE, SPE) add_is->extraction concentration Concentration extraction->concentration chromatography Chromatographic Separation (GC or LC) concentration->chromatography detection Mass Spectrometric Detection (MS) chromatography->detection integration Peak Area Integration detection->integration ratio Calculate Analyte/IS Ratio integration->ratio quantification Quantification via Calibration Curve ratio->quantification

Caption: Bioanalytical workflow using an internal standard.

is_selection_logic cluster_is_choice Internal Standard (IS) Choice cluster_performance Performance Metrics analyte Analyte Properties (e.g., FAEE) sil_is Stable Isotope-Labeled (SIL) IS (e.g., Analyte-d5) analyte->sil_is Ideal Match odd_chain_faee Odd-Chain FAEE (e.g., this compound) analyte->odd_chain_faee Good Match (Low Endogenous) other_analog Other Structural Analog analyte->other_analog Acceptable Match accuracy Accuracy sil_is->accuracy Highest precision Precision sil_is->precision Highest robustness Robustness sil_is->robustness Highest odd_chain_faee->accuracy High odd_chain_faee->precision High odd_chain_faee->robustness High other_analog->accuracy Good other_analog->precision Good other_analog->robustness Good

References

A Comparative Guide to Using Odd-Chain Fatty Acid Esters as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of accurate and reliable quantitative analysis of fatty acids, the choice of an internal standard is a critical decision that can significantly impact the quality of experimental results. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for sample loss and variations in instrument response. This guide provides an objective comparison of odd-chain fatty acid esters with alternative internal standards, supported by experimental data and detailed protocols, to aid researchers in making an informed choice for their specific applications.

The Role of Internal Standards in Quantitative Analysis

Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry or gas chromatography[1]. By adding a known amount of a compound that is chemically and physically similar to the analyte of interest at the beginning of the workflow, any losses or variations in signal intensity can be normalized, leading to more accurate and precise quantification.

Odd-Chain Fatty Acid Esters: A Practical Choice

Odd-chain fatty acids (OCFAs), such as heptadecanoic acid (C17:0) and nonadecanoic acid (C19:0), and their corresponding esters are frequently used as internal standards in fatty acid analysis. Their primary advantage lies in their low natural abundance in most biological systems, which minimizes interference with the endogenous analytes being measured[2].

Key Advantages:

  • Low Endogenous Levels: OCFAs are not typically synthesized by mammals and are present in very low concentrations, reducing the risk of background interference[2].

  • Cost-Effective: Compared to isotopically labeled standards, odd-chain fatty acids are generally more affordable and readily available.

  • Similar Physicochemical Properties: Their structure is analogous to the common even-chain fatty acids, leading to similar extraction efficiencies and chromatographic behavior.

Limitations:

  • Not Structurally Identical: While similar, they are not identical to the even-chain analytes. This can lead to slight differences in extraction recovery and ionization efficiency, potentially introducing a bias in quantification.

  • Dietary Intake: OCFAs can be present in the diet, particularly from dairy and ruminant fats, which could potentially interfere with analysis if not accounted for[2].

Alternative Internal Standards: The Gold Standard

The most widely accepted alternative to odd-chain fatty acids are stable isotope-labeled (SIL) internal standards, such as deuterated (e.g., d3-palmitic acid) or carbon-13 labeled (e.g., ¹³C-palmitic acid) fatty acids. These are considered the "gold standard" for quantitative analysis.

Key Advantages of SILs:

  • Chemically Identical: SILs have the same chemical structure as the analyte, ensuring they behave identically during sample preparation and analysis. This allows for the most accurate correction of matrix effects and other sources of variability[1].

  • Co-elution: They co-elute with the endogenous analyte in chromatography, providing the best possible normalization for instrument response at the time of detection.

Limitations of SILs:

  • Cost: The synthesis of SILs is significantly more expensive than the procurement of odd-chain fatty acids.

  • Potential for Isotopic Crosstalk: In some cases, there can be a small degree of isotopic overlap between the labeled standard and the natural isotopes of the analyte, which needs to be corrected for.

Performance Comparison: Odd-Chain vs. Stable Isotope-Labeled Standards
Performance MetricOdd-Chain Fatty Acid Esters (e.g., C17:0)Stable Isotope-Labeled Standards (e.g., d3-C16:0)
Accuracy (% Bias) Higher potential for bias due to differences in extraction and ionization.Very low bias, considered the "gold standard".
Precision (%RSD) Good precision, but may not fully compensate for analyte-specific variations.High precision, with typical RSDs <15%.
Recovery Correction Good, but can be analyte-dependent.Excellent, as it perfectly mimics the analyte's behavior.
Matrix Effect Correction Partial correction.Excellent correction.
Cost LowHigh

Data synthesized from multiple sources indicating typical performance.

A study on the impact of internal standard selection showed that even among different stable isotope-labeled standards, the choice can affect the accuracy and precision of the measurement. The median absolute relative percent bias when using an alternative isotopologue internal standard was found to be 1.76%, with a median increase in variance of 141%. This highlights the importance of choosing an internal standard that is as structurally similar to the analyte as possible.

Experimental Protocols

I. GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs) using Heptadecanoic Acid (C17:0) as an Internal Standard

This protocol is suitable for the quantitative analysis of total fatty acids in a biological sample.

1. Sample Preparation and Lipid Extraction: a. To 100 µL of plasma, add a known amount of heptadecanoic acid (C17:0) internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol solution and vortex vigorously for 2 minutes. c. Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds. d. Centrifuge at 2000 x g for 5 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new glass tube.

2. Saponification and Methylation (Transesterification): a. Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen. b. Add 1 mL of 0.5 M methanolic NaOH. c. Heat at 100°C for 5 minutes. d. Add 1 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 5 minutes. e. Cool to room temperature and add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex and centrifuge at 1000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a GC vial.

3. GC-MS Analysis:

  • GC Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar column.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Injection: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Program: Start at 100°C, hold for 2 min, ramp to 220°C at 10°C/min, and hold for 10 min.
  • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.

4. Quantification:

  • Identify and integrate the peaks corresponding to the FAMEs and the C17:0 methyl ester internal standard.
  • Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of fatty acid standards.
  • Determine the concentration of each fatty acid in the sample based on its peak area relative to the internal standard's peak area.

II. LC-MS/MS Analysis of Free Fatty Acids using an Odd-Chain Fatty Acid as an Internal Standard

This protocol is suitable for the targeted quantification of free fatty acids.

1. Sample Preparation and Lipid Extraction: a. To 50 µL of plasma, add a known amount of an odd-chain fatty acid internal standard (e.g., C17:0). b. Add 200 µL of ice-cold methanol to precipitate proteins and vortex for 30 seconds. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube. e. Evaporate the solvent under a stream of nitrogen. f. Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.
  • Gradient: A suitable gradient to separate the fatty acids of interest.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • MS Detector: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of each fatty acid and the internal standard.

3. Quantification:

  • Develop an MRM method with specific precursor-to-product ion transitions for each fatty acid and the internal standard.
  • Calculate the peak area ratio of each analyte to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of standard solutions.
  • Determine the concentration of each fatty acid in the sample from the calibration curve.

Visualizing the Rationale and Workflow

To better understand the concepts discussed, the following diagrams illustrate the logic behind using an odd-chain fatty acid as an internal standard and a typical experimental workflow.

Caption: Rationale for Using an Odd-Chain Fatty Acid Internal Standard.

G Figure 2: Experimental Workflow for Fatty Acid Analysis Sample Sample Add Internal Standard Add Internal Standard Sample->Add Internal Standard Lipid Extraction Lipid Extraction Add Internal Standard->Lipid Extraction Derivatization (e.g., FAMEs) Derivatization (e.g., FAMEs) Lipid Extraction->Derivatization (e.g., FAMEs) GC-MS or LC-MS/MS Analysis GC-MS or LC-MS/MS Analysis Derivatization (e.g., FAMEs)->GC-MS or LC-MS/MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS or LC-MS/MS Analysis->Data Processing & Quantification

Caption: Experimental Workflow for Fatty Acid Analysis.

Conclusion

The selection of an internal standard is a foundational step in developing a robust quantitative assay for fatty acids. Odd-chain fatty acid esters offer a practical and cost-effective solution that is suitable for many research applications. They provide good precision and can yield accurate results when the method is properly validated. However, for applications demanding the highest level of accuracy and for overcoming complex matrix effects, stable isotope-labeled internal standards remain the superior choice, albeit at a higher cost. Ultimately, the choice of internal standard should be based on the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and budgetary considerations.

References

A Comparative Guide to Ethyl Pentadecanoate and Ethyl Heptadecanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of lipid research and pharmaceutical development, the selection of appropriate molecules as excipients, standards, or active agents is critical. This guide provides a detailed comparison of the performance characteristics of two closely related odd-chain fatty acid esters: ethyl pentadecanoate and ethyl heptadecanoate. While both are recognized for their roles in various industrial and research applications, this document aims to consolidate the available scientific data to aid researchers in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental performance of these esters is rooted in their physicochemical properties. The addition of two carbons to the fatty acid chain of ethyl heptadecanoate results in predictable shifts in its physical characteristics compared to this compound.

PropertyThis compoundEthyl Heptadecanoate
Molecular Formula C₁₇H₃₄O₂[1]C₁₉H₃₈O₂[2]
Molecular Weight 270.45 g/mol [1]298.50 g/mol [2]
Appearance Colorless to pale yellow liquid[3]White or colorless powder or lump
Melting Point 12-14 °C27-29 °C
Boiling Point 312-314 °C at 760 mmHg199-201 °C at 10 mmHg
Density ~0.86 g/mL at 25 °C~0.85 g/cm³
Water Solubility 0.01172 mg/L at 25 °C (estimated)Insoluble (estimated)
LogP (o/w) 7.409 (estimated)8.4 (estimated)

Performance Characteristics and Applications

Both this compound and ethyl heptadecanoate are utilized across several industries, with their performance dictated by their chemical structure.

This compound is recognized for its utility in:

  • Flavor and Fragrance: Imparts a honey-sweet aroma and is used as a flavoring agent in various food products.

  • Cosmetics: Acts as an emollient in skincare products, improving texture and moisture retention.

  • Biochemical Research: Serves as a biochemical reagent and a standard in the study of lipid metabolism.

  • Pharmaceutical Applications: Explored as a potential carrier for drug delivery systems to enhance the solubility and bioavailability of certain medications.

Ethyl Heptadecanoate shares similar applications but with nuances owing to its longer carbon chain:

  • Flavor and Fragrance: Used as a flavoring agent, contributing to artificial fruit flavors like apple and pear.

  • Cosmetics: Functions as an emollient in skincare, enhancing the feel of creams and lotions.

  • Biochemical Research: Employed in studies of lipid metabolism and fatty acid profiles. It is also used as an internal standard in the quantification of plasma free fatty acids.

  • Pharmaceutical Applications: Utilized in drug formulations as a solvent or carrier to improve the solubility and bioavailability of active pharmaceutical ingredients.

Biological Activity and Therapeutic Potential

The parent odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), are increasingly recognized for their biological significance. They are considered biomarkers for dairy fat intake and have been inversely associated with the risk of coronary heart disease and type II diabetes.

Experimental Protocols

For researchers investigating the properties and performance of these esters, the following experimental protocols provide a general framework for analysis.

Preparation of Fatty Acid Ethyl Esters (General Procedure)

A common method for synthesizing fatty acid ethyl esters is through the esterification of the corresponding fatty acid with ethanol in the presence of an acid catalyst.

  • Reaction Setup: The fatty acid is dissolved in an excess of anhydrous ethanol.

  • Catalyst Addition: A strong acid catalyst, such as sulfuric acid or hydrochloric acid, is added to the mixture.

  • Heating: The mixture is heated under reflux for a specified period to drive the esterification reaction to completion.

  • Extraction: After cooling, the reaction mixture is diluted with water, and the ethyl ester is extracted using a non-polar solvent like hexane or diethyl ether.

  • Purification: The organic layer is washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a water wash. The solvent is then evaporated to yield the crude ethyl ester, which can be further purified by distillation or chromatography.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of fatty acid esters.

  • Sample Preparation: A dilute solution of the fatty acid ethyl ester in a suitable solvent (e.g., hexane) is prepared. An internal standard may be added for quantitative analysis.

  • GC Separation: A small volume of the sample is injected into the gas chromatograph, which is equipped with a capillary column appropriate for fatty acid ester separation (e.g., a polar column like those coated with cyanopropyl polysiloxane). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the column's stationary phase.

  • MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (commonly by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.

  • Data Analysis: The identity of the ethyl esters is confirmed by comparing their retention times and mass spectra with those of known standards or with entries in a spectral library like the NIST database.

Visualizing the Research Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and ethyl heptadecanoate.

General Workflow for Fatty Acid Ethyl Ester Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Esterification Esterification of Fatty Acid Extraction Solvent Extraction Esterification->Extraction Purification Purification Extraction->Purification GC_Separation Gas Chromatography (GC) Separation Purification->GC_Separation MS_Detection Mass Spectrometry (MS) Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Comparison Spectral Library Comparison Data_Acquisition->Library_Comparison Quantification Quantification Library_Comparison->Quantification

Caption: A flowchart outlining the key stages in the experimental analysis of fatty acid ethyl esters.

Conclusion

This compound and ethyl heptadecanoate are closely related fatty acid esters with distinct physicochemical properties that influence their performance in various applications. While their utility as emollients, flavoring agents, and research standards is well-established, their potential in drug development, particularly concerning specific biological activities, remains an area ripe for further exploration. The lack of direct comparative performance data highlights an opportunity for future research to elucidate the structure-activity relationships that could lead to novel therapeutic applications. Researchers are encouraged to utilize the outlined experimental protocols as a foundation for such investigations.

References

Justification for Selecting Ethyl Pentadecanoate Over Other Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical excipients and research chemicals, the selection of an appropriate ester can be critical to the success of a formulation or experimental design. This guide provides a comparative analysis of ethyl pentadecanoate against other common fatty acid esters, offering a rationale for its selection in specific applications. The information presented is supported by available data and established experimental protocols.

Executive Summary

This compound, an odd-chain fatty acid ester, presents a unique profile that may offer advantages in certain drug delivery and biological research applications. Its distinct carbon number sets it apart from the more common even-chain esters, potentially influencing its interaction with biological membranes and its metabolic fate. This guide will delve into a comparison of its performance as a potential skin permeation enhancer and antimicrobial agent, alongside a review of its cytotoxicity and metabolic pathway.

Comparative Data

Physicochemical Properties

A fundamental comparison begins with the physical and chemical properties of this compound and other representative short, medium, and long-chain fatty acid ethyl esters. These properties can influence their function as solvents, emollients, and their behavior in biological systems.

PropertyEthyl AcetateEthyl Laurate (C12:0)This compound (C15:0)Ethyl Palmitate (C16:0)Ethyl Oleate (C18:1)
Molecular Formula C4H8O2C14H28O2C17H34O2C18H36O2C20H38O2
Molecular Weight ( g/mol ) 88.11228.37270.46284.48310.53
Boiling Point (°C) 77.1269157-159 (at 5 mmHg)193-194 (at 15 mmHg)216-218 (at 15 mmHg)
Melting Point (°C) -83.6-1011-1324-25-32
LogP (Octanol/Water Partition Coefficient) 0.685.77.247.88.63

Note: Data is compiled from various chemical databases. Exact values may vary slightly between sources.

Performance as a Skin Permeation Enhancer

Fatty acid esters are known to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin by disrupting the highly organized lipid structure of the stratum corneum. While direct comparative studies for this compound are limited, we can infer its potential based on the properties of similar esters. A hypothetical comparison of permeation enhancement is presented below, based on the general understanding that moderate chain length and some degree of lipophilicity are beneficial.

EsterDrug ModelPermeation Flux (μg/cm²/h) (Hypothetical)Enhancement Ratio (Hypothetical)
Control (No Enhancer)Ibuprofen0.51.0
Ethyl PalmitateIbuprofen5.010.0
Ethyl OleateIbuprofen7.515.0
This compound Ibuprofen 6.0 12.0

This table is for illustrative purposes to demonstrate how data would be presented. Actual experimental values are required for a definitive comparison.

Antimicrobial Activity

Saturated fatty acids and their esters have been reported to possess antimicrobial properties. The unique odd-chain structure of this compound may influence its efficacy against various microorganisms. A comparative table of Minimum Inhibitory Concentrations (MICs) would be the standard for evaluation.

EsterStaphylococcus aureus MIC (µg/mL) (Hypothetical)Escherichia coli MIC (µg/mL) (Hypothetical)
Ethyl Laurate>1024>1024
Ethyl Palmitate512>1024
This compound 256 512
Ciprofloxacin (Control)0.50.015

This table is for illustrative purposes. Specific experimental data for this compound is needed for an accurate comparison.

Cytotoxicity Profile

The safety of any excipient is paramount. An in vitro cytotoxicity assessment on a relevant cell line, such as human keratinocytes (HaCaT), provides initial safety data. The IC50 value, the concentration at which 50% of cells are non-viable, is a key metric.

CompoundCell LineIC50 (µg/mL) (Hypothetical)
Ethyl PalmitateHaCaT150
Ethyl OleateHaCaT120
This compound HaCaT 180
Doxorubicin (Positive Control)HaCaT0.1

This table is for illustrative purposes and highlights the need for specific experimental data on the cytotoxicity of this compound.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol is designed to assess the effect of an ester as a penetration enhancer for a model drug.

1. Materials:

  • Franz diffusion cells

  • Human or animal skin membrane (e.g., excised human skin, porcine skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • Test formulation (API in the selected ester)

  • Control formulation (API in a standard vehicle, e.g., propylene glycol)

  • High-performance liquid chromatography (HPLC) system for drug quantification

2. Procedure:

  • Mount the skin membrane on the Franz diffusion cell with the stratum corneum side facing the donor compartment.

  • Fill the receptor compartment with degassed receptor solution and maintain the temperature at 32°C to simulate skin surface temperature.

  • Apply a finite dose of the test or control formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot from the receptor compartment for HPLC analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • At the end of the experiment, dismantle the cell, and determine the drug content in the skin membrane.

  • Quantify the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area and plot it against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Materials:

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test ester and control antibiotic

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the test ester in a suitable solvent (e.g., DMSO) and a series of two-fold dilutions in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (except for sterility controls) with the bacterial suspension.

  • Include a positive control (bacteria in MHB without any antimicrobial agent) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the ester at which no visible bacterial growth (turbidity) is observed.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

1. Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test ester

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

2. Procedure:

  • Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Remove the medium and expose the cells to various concentrations of the test ester for 24 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • After the incubation period, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Visualizations

Odd-Chain Fatty Acid Metabolism Pathway

The metabolism of odd-chain fatty acids like pentadecanoic acid differs from that of even-chain fatty acids in its final breakdown product. This pathway highlights the conversion of propionyl-CoA, the end product of odd-chain fatty acid β-oxidation, into succinyl-CoA, which can then enter the citric acid cycle.

OddChainFattyAcidMetabolism Pentadecanoic_Acid Pentadecanoic Acid (C15:0) Beta_Oxidation β-Oxidation Cycles Pentadecanoic_Acid->Beta_Oxidation Ethyl_Pentadecanoate This compound Ethyl_Pentadecanoate->Pentadecanoic_Acid Hydrolysis Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Acetyl_CoA Acetyl-CoA (x6) Beta_Oxidation->Acetyl_CoA Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase TCA_Cycle Citric Acid (TCA) Cycle Acetyl_CoA->TCA_Cycle Methylmalonyl_CoA D-Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Racemase Methylmalonyl-CoA Racemase Methylmalonyl_CoA->Methylmalonyl_CoA_Racemase L_Methylmalonyl_CoA L-Methylmalonyl-CoA Methylmalonyl_CoA_Racemase->L_Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase L_Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Metabolism of this compound

Experimental Workflow: In Vitro Skin Permeation Study

The following diagram illustrates the key steps involved in conducting an in vitro skin permeation study using Franz diffusion cells.

SkinPermeationWorkflow Start Start Prepare_Cells Prepare Franz Diffusion Cells Start->Prepare_Cells Mount_Skin Mount Skin Membrane Prepare_Cells->Mount_Skin Add_Receptor Add Receptor Solution (32°C) Mount_Skin->Add_Receptor Apply_Formulation Apply Test/Control Formulation Add_Receptor->Apply_Formulation Incubate Incubate and Sample at Timed Intervals Apply_Formulation->Incubate Analyze_Samples Analyze Samples (e.g., HPLC) Incubate->Analyze_Samples Data_Analysis Data Analysis: - Calculate Flux - Determine Enhancement Ratio Analyze_Samples->Data_Analysis End End Data_Analysis->End

Safety Operating Guide

Standard Operating Procedure: Ethyl Pentadecanoate Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the safe and compliant disposal of ethyl pentadecanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these procedures meticulously.

Chemical Profile and Hazard Assessment

This compound is a fatty acid ester. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is imperative to handle it with care as with any laboratory chemical.[1][2] Skin and eye contact may cause irritation, and inhalation can lead to respiratory system irritation.[1]

Table 1: Properties of this compound

PropertyValueSource
CAS Number 41114-00-5[1][3]
Molecular Formula C₁₇H₃₄O₂
Molecular Weight 270.45 g/mol
Appearance Colorless to almost colorless clear liquid
Melting Point 11 - 14°C
Boiling Point 158°C @ 5 mmHg
Flash Point > 141°C
GHS Hazard Not classified

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, the following PPE must be worn:

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A standard laboratory coat.

Spill Management Protocol

In the event of a spill, follow these steps immediately:

  • Ensure Area is Ventilated: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Prevent the spill from spreading. For personal safety, keep unprotected personnel away.

  • Absorb the Liquid: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical sorbent to absorb the spilled liquid.

  • Collect Waste: Carefully scoop or sweep the absorbed material into a designated, compatible waste container.

  • Label and Store: Securely seal the container and label it clearly as "Hazardous Waste" containing this compound and the absorbent material. Store it in a designated satellite accumulation area.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Procedures for Unused or Waste Product

The disposal of chemical waste is regulated by federal, state, and local laws, including the Resource Conservation and Recovery Act (RCRA) in the United States. All laboratory personnel must treat chemical waste as hazardous unless confirmed otherwise by the institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Guide:

  • Do Not Dispose in Sink or Trash: this compound should never be poured down the drain or disposed of in the regular trash. Evaporation in a fume hood is also not a permissible disposal method.

  • Use a Designated Waste Container: Collect all waste this compound in a chemically compatible container that can be tightly sealed. Plastic containers are often preferred.

  • Properly Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."

  • Segregate Waste: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible chemicals like acids and bases.

  • Arrange for Pickup: Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste. Waste generators are responsible for ensuring the waste is managed correctly from "cradle-to-grave."

Empty Container Disposal

Containers that once held this compound can be disposed of as regular trash provided the following steps are taken:

  • Ensure Container is Empty: All of the product must be removed, with as little residue as possible remaining.

  • Deface Labels: All chemical labels must be completely removed or thoroughly defaced to prevent misidentification.

  • Remove Cap: The cap should be removed from the container before it is placed in the regular trash.

Diagram 1: this compound Disposal Workflow

G start Disposal Event (Spill or Waste Product) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Spill or Unused Product? ppe->decision absorb Absorb with Inert Material decision->absorb Spill collect_waste Collect in Designated Hazardous Waste Container decision->collect_waste Unused Product spill_path Spill waste_path Unused Product collect_spill Collect into Labeled Hazardous Waste Container absorb->collect_spill store Store in Satellite Accumulation Area (Segregate from Incompatibles) collect_spill->store label_waste Label Container: 'Hazardous Waste' 'this compound' collect_waste->label_waste label_waste->store contact_ehs Contact EHS for Pickup and Final Disposal store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl Pentadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ethyl pentadecanoate, offering procedural, step-by-step guidance to foster a secure research environment. By adhering to these protocols, you can minimize risks and build a strong foundation of safety and trust in your laboratory operations.

Essential Safety and Physical Properties

A thorough understanding of a chemical's properties is the first step toward safe handling. The following table summarizes the key physical and chemical characteristics of this compound.

PropertyValue
Molecular Formula C17H34O2[1][2]
Molecular Weight 270.45 g/mol [1]
Appearance Colorless to almost colorless clear liquid[2][3]
Boiling Point 158°C (at standard pressure)
Melting Point 12-14°C
Density Approximately 0.86 g/mL
Flash Point > 141.67°C
Solubility Insoluble in water; Soluble in non-polar solvents like alcohols and ethers

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are critical for minimizing exposure to this compound. The following table outlines the recommended safety measures.

Control TypeRecommendation
Engineering Controls - Work in a well-ventilated area.- Use a local exhaust ventilation system to keep airborne concentrations low.- Ensure an eyewash station is readily accessible.
Eye and Face Protection - Wear chemical splash-resistant safety glasses or goggles with side protection.- A face shield may be necessary in situations with a high risk of splashing.
Hand Protection - Wear chemically resistant gloves (e.g., nitrile).
Skin and Body Protection - Wear a standard laboratory coat.- Closed-toe shoes are mandatory.- Select additional protective clothing based on the specific workplace hazards.
Respiratory Protection - Generally not required with adequate ventilation.- If ventilation is insufficient, use a NIOSH- or CEN-certified respirator.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow provides a step-by-step guide for managing this compound from receipt to disposal.

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe 1. Don Appropriate PPE prep_workspace 2. Prepare Workspace in Ventilated Area prep_ppe->prep_workspace prep_materials 3. Gather Necessary Materials prep_workspace->prep_materials handle_dispense 4. Carefully Dispense this compound prep_materials->handle_dispense Proceed to Handling handle_use 5. Perform Experimental Procedures handle_dispense->handle_use handle_storage 6. Securely Close and Store Container handle_use->handle_storage cleanup_decontaminate 7. Decontaminate Work Surfaces handle_storage->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste 8. Dispose of Waste in Accordance with Regulations cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe 9. Remove and Dispose of/Clean PPE cleanup_dispose_waste->cleanup_remove_ppe cleanup_wash 10. Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.

Step-by-Step Handling and Disposal Protocol

1. Preparation:

  • Don Appropriate PPE: Before handling this compound, put on the required personal protective equipment, including a lab coat, safety goggles, and nitrile gloves.

  • Prepare Workspace: Ensure you are working in a well-ventilated area, preferably under a chemical fume hood. Confirm that an eyewash station is accessible.

  • Gather Materials: Assemble all necessary equipment and reagents for your experiment.

2. Handling:

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashes and spills.

  • Experimental Use: Carry out your experimental procedures, adhering to all established laboratory safety protocols. Avoid contact with skin, eyes, and clothing.

  • Storage: After use, ensure the container is tightly closed and store it in a cool, dark, and well-ventilated area, away from ignition sources.

3. Cleanup and Disposal:

  • Decontamination: Clean and decontaminate all work surfaces and equipment that came into contact with the chemical.

  • Waste Disposal: Dispose of all waste, including unused this compound and contaminated materials, in a designated hazardous waste container. Follow all federal, state, and local regulations for chemical waste disposal. It may be possible to dissolve the chemical in a combustible solvent for incineration. Do not reuse empty containers.

  • PPE Removal: Remove your PPE, being careful to avoid contaminating your skin. Dispose of single-use items, such as gloves, in the appropriate waste stream.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical.

Emergency First Aid Procedures

In the event of exposure to this compound, immediate action is critical. The following table provides first aid guidance. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with running water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl pentadecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl pentadecanoate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.